WD6305 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C63H76F5N11O7S |
|---|---|
Poids moléculaire |
1226.4 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H75F2N11O5S.C2HF3O2/c1-39(43-16-18-44(19-17-43)55-40(2)67-38-80-55)68-57(78)50-29-46(75)34-74(50)58(79)56(59(3,4)5)69-53(76)11-9-8-10-41-12-14-42(15-13-41)32-64-51-31-52(66-37-65-51)72-26-22-61(23-27-72)36-73(35-54(77)70-61)49-30-47(62)45(28-48(49)63)33-71-24-20-60(6,7)21-25-71;3-2(4,5)1(6)7/h12-19,28,30-31,37-39,46,50,56,75H,9,11,20-27,29,32-36H2,1-7H3,(H,68,78)(H,69,76)(H,70,77)(H,64,65,66);(H,6,7)/t39-,46+,50-,56+;/m0./s1 |
Clé InChI |
BCCCNXZKLQWFCF-SCGGALBRSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Foundational & Exploratory
WD6305 TFA: A Technical Guide to a PROTAC Degrader Targeting the METTL3-METTL14 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WD6305 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 N6-methyladenosine (m6A) methyltransferase complex. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for researchers investigating the therapeutic potential of targeting this complex, particularly in the context of acute myeloid leukemia (AML).
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification on mRNA in eukaryotes, playing a crucial role in RNA metabolism, including splicing, stability, and translation. The primary enzymatic writer of this modification is the METTL3-METTL14 heterodimeric complex. Dysregulation of this complex has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[1]
WD6305 is a heterobifunctional PROTAC that offers a novel therapeutic strategy by inducing the targeted degradation of both METTL3 and METTL14.[1][2] Unlike small molecule inhibitors that only block the catalytic activity of METTL3, WD6305 eliminates the entire protein complex, potentially overcoming resistance mechanisms and addressing non-catalytic functions of the complex.[3] This guide summarizes the available data on this compound and provides detailed methodologies for its scientific evaluation.
Mechanism of Action
WD6305 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It is composed of three key components:
-
A ligand that binds to the METTL3 subunit of the methyltransferase complex (derived from the inhibitor UZH2).[2]
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
-
A linker that connects these two ligands.
This tripartite structure allows WD6305 to simultaneously bind to both the METTL3-METTL14 complex and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of METTL3 and METTL14, marking them for degradation by the 26S proteasome. The degradation of the complex leads to a reduction in global m6A levels, inhibition of AML cell proliferation, and induction of apoptosis.[1][4][5]
Quantitative Data
The efficacy of this compound has been quantified in AML cell lines, demonstrating its potency in inducing the degradation of both METTL3 and METTL14.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC50 | METTL3 | Mono-Mac-6 | 140 nM | [4][5] |
| DC50 | METTL14 | Mono-Mac-6 | 194 nM | [4][5] |
| Dmax | METTL3 | Mono-Mac-6 | 91.9% | [4] |
-
DC50 (Degradation Concentration 50): The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the degrader.
Downstream Signaling Pathways
Degradation of the METTL3-METTL14 complex by WD6305 impacts several downstream signaling pathways crucial for AML cell survival and proliferation. A key affected pathway is the mdm2/p53 signaling axis . Knockdown of METTL3 and METTL14 has been shown to upregulate p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] This leads to cell cycle arrest and apoptosis. Additionally, METTL3-METTL14 has been shown to regulate the expression of key oncogenes such as c-MYC and anti-apoptotic proteins like BCL2 .[6] Degradation of the complex by WD6305 is therefore expected to downregulate these pro-survival factors.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of this compound.
Western Blotting for Protein Degradation
This protocol is designed to quantify the dose-dependent degradation of METTL3 and METTL14.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture Mono-Mac-6 cells in appropriate media and conditions.
-
Seed cells at a suitable density in 6-well plates.
-
Treat cells with increasing concentrations of this compound (e.g., 20, 50, 100, 250, 500, 1000, 2000, and 5000 nM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of AML cells.
Methodology:
-
Cell Seeding:
-
Seed Mono-Mac-6 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.5 - 10 µM) for 48 hours. Include a vehicle control.
-
-
Viability Assessment (using a tetrazolium-based assay like MTT or MTS):
-
Add the viability reagent (e.g., MTT) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay
This protocol detects the induction of apoptosis by this compound through the measurement of apoptosis markers.
Methodology (Western Blot for Cleaved Caspase-3 and PARP):
-
Cell Treatment and Lysis:
-
Treat Mono-Mac-6 cells with this compound (e.g., 1 µM) for 48 hours.
-
Lyse the cells and quantify the protein concentration as described in the Western Blotting protocol (Section 5.1).
-
-
Immunoblotting:
-
Perform SDS-PAGE and protein transfer.
-
Probe the membranes with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for total PARP and a loading control for normalization.
-
Incubate with appropriate secondary antibodies and detect the signal.
-
-
Analysis:
-
An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[5]
-
Methodology (Annexin V/PI Staining by Flow Cytometry):
-
Cell Treatment:
-
Treat Mono-Mac-6 cells with this compound as described above.
-
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
-
Conclusion
This compound is a powerful chemical tool for studying the biological functions of the METTL3-METTL14 complex and represents a promising therapeutic strategy for AML and potentially other cancers dependent on m6A methylation. Its ability to induce potent and selective degradation of its targets offers a distinct advantage over catalytic inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the mechanism and therapeutic potential of this compound.
References
- 1. PROTAC-induced degradation of the METTL3/METTL14 complex to alter m6A mRNA abundance in AML | Poster Board #466 - American Chemical Society [acs.digitellinc.com]
- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 3. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 4. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The METTL3-METTL14 Complex: A Core Regulator of Gene Expression Through N6-methyladenosine (m6A) RNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The METTL3-METTL14 complex is the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex in mammals, responsible for installing the most abundant internal modification in messenger RNA (mRNA) and non-coding RNAs. This epitranscriptomic mark plays a pivotal role in post-transcriptional gene regulation, influencing RNA splicing, nuclear export, stability, and translation. Dysregulation of the METTL3-METTL14 complex has been implicated in a wide range of human diseases, including various cancers, developmental defects, and immune disorders, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biological function of the METTL3-METTL14 complex, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.
Core Biological Function and Mechanism
The METTL3-METTL14 complex functions as a heterodimer to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence, typically RRACH (where R = A or G, H = A, C, or U), on RNA molecules.[1][2] While both proteins possess a methyltransferase-like domain, their roles within the complex are distinct. METTL3 is the catalytically active subunit, containing the SAM-binding pocket and the active site for methyl transfer.[3][4] METTL14, on the other hand, is catalytically inactive but plays a crucial structural role by stabilizing METTL3 and, importantly, by recognizing and binding to the target RNA substrate.[3][5] The formation of the stable METTL3-METTL14 heterodimer dramatically enhances the overall methyltransferase activity compared to either protein alone.[6]
The m6A modification is a dynamic process, with the METTL3-METTL14 complex acting as the primary "writer." This modification is recognized by a variety of "reader" proteins, which mediate the downstream effects on RNA metabolism. Furthermore, the modification can be reversed by "eraser" enzymes, such as FTO and ALKBH5, highlighting the intricate regulation of the m6A epitranscriptome.
Quantitative Data
The following tables summarize key quantitative data related to the METTL3-METTL14 complex, providing a valuable resource for experimental design and computational modeling.
Table 1: Kinetic Parameters of the METTL3-METTL14 Complex
| Substrate | Km | kcat | kcat/Km | Reference |
| SAM | 102 ± 15 nM | 18 ± 2 h-1 | 818 h-1µM-1 | [7] |
| ssRNA (with GGACU) | 22 ± 2 nM | 18 ± 2 h-1 | 818 h-1µM-1 | [7] |
| ssDNA | 3.2 µM | 2.8 min-1 | 0.9 min-1µM-1 | [8] |
| dsDNA (with CPD) | 0.6-0.7 µM | 0.9 min-1 | ~1.4 min-1µM-1 | [8] |
Table 2: Binding Affinities (Kd) of the METTL3-METTL14 Complex for Nucleic Acid Substrates
| Substrate | Kd | Method | Reference |
| rNEAT2 (structured RNA) | 2 nM | Fluorescence Polarization | [9][10] |
| rTCE23 (hairpin RNA) | 25 nM | Fluorescence Polarization | [9][10] |
| ssRNA (FoxM1-p1) | 294 nM | Fluorescence Polarization | [9][10] |
| ssDNA (d6T) | 370 nM | Fluorescence Polarization | [9][10] |
| ssDNA (d6T*) | 509 nM | Fluorescence Polarization | [9][10] |
| RNA with 5'-GGACU-3' | several hundred µM | Isothermal Titration Calorimetry | [11] |
Table 3: Inhibitor IC50 Values for the METTL3-METTL14 Complex
| Inhibitor | IC50 | Assay Type | Reference |
| S-adenosylhomocysteine (SAH) | 0.9 ± 0.1 µM | Radioactivity-based | [7] |
| STM2457 | 4.2 nM | Radiometric HotSpot | [12] |
| UZH1a | 380 nM | Radiometric HotSpot | [12] |
| Compound 77 | 7.4 µM | Not specified | [13] |
Key Signaling Pathways and Regulatory Networks
The METTL3-METTL14 complex is integrated into numerous cellular signaling pathways, where it modulates the expression of key regulatory proteins.
Figure 1: Key signaling pathways regulated by the METTL3-METTL14 complex.
Experimental Protocols
In Vitro Methyltransferase Assay
This protocol is designed to measure the methyltransferase activity of the purified METTL3-METTL14 complex on a specific RNA substrate.
Materials:
-
Purified recombinant METTL3-METTL14 complex
-
RNA oligonucleotide substrate containing the GGACU consensus sequence
-
S-[methyl-3H]adenosyl-L-methionine ([3H]-SAM)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM NaCl, 1 mM DTT)[14]
-
Hybond-N+ membrane
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a total volume of 5 µL containing 2 µM purified METTL3-METTL14, 10 µM RNA substrate, and 5 µM [3H]-SAM in reaction buffer.[14]
-
Incubate the reaction at 37°C for 1 hour.[14]
-
Spot 3 µL of the reaction mixture onto a Hybond-N+ membrane.
-
Crosslink the methylated RNA to the membrane by exposing it to UV light (254 nm) for 2 minutes.[14]
-
Wash the membrane three times with 1X PBS and twice with 95% ethanol to remove unincorporated [3H]-SAM.[14]
-
Quantify the incorporated radioactivity using a scintillation counter.
Figure 2: Experimental workflow for an in vitro methyltransferase assay.
Co-Immunoprecipitation (Co-IP) for METTL3-METTL14 Interaction
This protocol is used to verify the interaction between METTL3 and METTL14 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged METTL3 and Myc-tagged METTL14
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FLAG M2 affinity gel
-
Anti-Myc antibody
-
Anti-FLAG antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with expression vectors for FLAG-METTL3 and Myc-METTL14.
-
After 48 hours, lyse the cells in lysis buffer.
-
Incubate the cell lysate with anti-FLAG M2 affinity gel to immunoprecipitate FLAG-METTL3 and its interacting proteins.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using anti-Myc and anti-FLAG antibodies to detect Myc-METTL14 and FLAG-METTL3, respectively.[15]
Figure 3: Experimental workflow for Co-Immunoprecipitation.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
This protocol allows for the transcriptome-wide mapping of m6A modifications.
Materials:
-
Total RNA from cells or tissues
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
Fragmentation buffer
-
IP buffer
-
Elution buffer
-
RNA purification kits
-
Next-generation sequencing library preparation kit
Procedure:
-
Isolate total RNA and fragment it into ~100-nucleotide-long fragments.[16]
-
Incubate the fragmented RNA with an anti-m6A antibody coupled to protein A/G magnetic beads.[2]
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments.
-
Purify the enriched RNA.
-
Prepare a cDNA library from the enriched RNA and a corresponding input control library from the fragmented total RNA.
-
Perform high-throughput sequencing of both libraries.
-
Analyze the sequencing data to identify m6A peaks by comparing the enriched library to the input library.[16]
Figure 4: Experimental workflow for MeRIP-Seq.
Implications for Drug Development
The critical role of the METTL3-METTL14 complex in various diseases, particularly cancer, has positioned it as a promising therapeutic target. The development of small molecule inhibitors that specifically target the catalytic activity of METTL3 is an active area of research.[12][13] Such inhibitors have shown preclinical efficacy in suppressing tumor growth and promoting differentiation in models of acute myeloid leukemia and neuroblastoma.[11] The quantitative data and experimental protocols provided in this guide are intended to facilitate the discovery and development of novel therapeutics targeting the m6A machinery.
Conclusion
The METTL3-METTL14 complex is a fundamental component of the epitranscriptomic machinery, with profound effects on gene expression and cellular function. A thorough understanding of its biological function, coupled with robust experimental methodologies and quantitative data, is essential for advancing our knowledge of its role in health and disease. This technical guide serves as a foundational resource for researchers and drug development professionals, aiming to accelerate progress in this exciting and rapidly evolving field.
References
- 1. Novel insights into the METTL3-METTL14 complex in musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MeRIP-Seq/m6A-seq [illumina.com]
- 3. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic mechanism of the RNA methyltransferase METTL3 | eLife [elifesciences.org]
- 5. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human MettL3-MettL14 RNA adenine methyltransferase complex is active on double-stranded DNA containing lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA binding to human METTL3-METTL14 restricts N6-deoxyadenosine methylation of DNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Solution structure of the RNA recognition domain of METTL3-METTL14 N6-methyladenosine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure of METTL3-METTL14 with an m6A nucleotide reveals insights into m6A conversion and sensing [elifesciences.org]
- 15. Interactions, localization, and phosphorylation of the m6A generating METTL3–METTL14–WTAP complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MeRIP Sequencing - CD Genomics [cd-genomics.com]
Exploring the Downstream Targets of METTL3 Degradation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, a critical layer of epitranscriptomic regulation. The primary catalytic enzyme responsible for this modification is Methyltransferase-like 3 (METTL3).[1][2][3] In complex with other proteins like METTL14 and WTAP, METTL3 installs m6A marks that influence nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation.[1][4]
Dysregulation of METTL3 is implicated in a wide array of human diseases, most notably cancer.[1][2][5] It can function as an oncogene or, in some contexts, a tumor suppressor by modulating the expression of key genes.[1][2] Consequently, METTL3 has emerged as a high-value therapeutic target. The degradation of METTL3, whether through targeted protein degraders (e.g., PROTACs) or inhibition of its activity, offers a promising strategy for therapeutic intervention.[5][6][7]
This technical guide provides an in-depth exploration of the downstream targets affected by METTL3 degradation. We will detail the molecular mechanisms, summarize key target genes and pathways in quantitative tables, provide detailed experimental protocols for target identification, and visualize complex relationships using signaling and workflow diagrams.
Core Mechanisms of METTL3-Mediated Gene Regulation
Degradation of METTL3 leads to a global reduction in m6A levels, which in turn alters gene expression through several distinct mechanisms.[6]
-
m6A-Dependent mRNA Stability and Decay : This is the most well-documented mechanism. METTL3-deposited m6A marks are recognized by "reader" proteins, primarily from the YTH-domain family. The reader YTHDF2 is known to bind m6A-modified transcripts and recruit the CCR4-NOT deadenylase complex, leading to mRNA degradation.[8][9] Degradation of METTL3, therefore, prevents this process, leading to increased stability and expression of target mRNAs.[10][11][12][13][14] Conversely, in some contexts, m6A can stabilize transcripts by preventing endoribonucleolytic cleavage.
-
m6A-Dependent Translation : The reader protein YTHDF1 recognizes m6A-modified mRNAs and can promote their translation by recruiting translation initiation factors like eIF3.[15][16] Therefore, METTL3 degradation can lead to decreased protein synthesis from these target transcripts, even if mRNA levels are unaffected.
-
m6A-Independent Regulation : Emerging evidence shows that METTL3 can regulate gene expression independently of its catalytic activity. It can associate with ribosomes and the translation initiation machinery directly to enhance the translation of specific oncogenes, such as EGFR and TAZ.[1][2][16] In these cases, the physical degradation of the METTL3 protein, rather than just the inhibition of its methyltransferase activity, is crucial for therapeutic effect.[7]
Key Downstream Targets and Signaling Pathways
The degradation of METTL3 impacts a multitude of cellular processes by altering the expression of critical regulatory genes. These effects are highly context-dependent, varying across different cancer types and cellular environments.
Oncogenes and Tumor Suppressors
METTL3 is a master regulator of oncogenic and tumor-suppressive pathways. Its degradation directly affects the expression of numerous genes pivotal for cancer progression.
| Target Gene | Cancer/Cell Type | Effect of METTL3 Degradation/Inhibition | Mechanism | Reference |
| c-MYC | Acute Myeloid Leukemia (AML), Gastric Cancer, OSCC | Decreased protein expression, reduced mRNA stability | m6A-dependent translation and stability | [17][18][19] |
| BCL2 | Acute Myeloid Leukemia (AML) | Decreased protein expression | Enhanced translation efficiency (m6A-dependent) | [17][20] |
| EGFR | Lung Adenocarcinoma | Decreased protein expression | m6A-independent; METTL3 recruits eIF3 | [2][16] |
| TAZ | Lung Adenocarcinoma | Decreased protein expression | m6A-independent; METTL3 recruits eIF3 | [2][16] |
| SOX2 | Gastric Cancer, Lung Cancer | Decreased mRNA stability | m6A-IGF2BP2-dependent stability | [11][21] |
| DANCR | Osteosarcoma | Decreased lncRNA stability | m6A-dependent stability | [11][13] |
| ITGB1 | Prostatic Carcinoma | Decreased mRNA stability | m6A-HuR-dependent stability | [14] |
| SETD7/KLF4 | Bladder Cancer | Increased mRNA stability and expression | m6A-YTHDF2-dependent degradation | [8][22] |
| SOCS2 | Hepatocellular Carcinoma | Increased mRNA stability and expression | m6A-YTHDF2-dependent degradation | [22][23] |
| CDKN1A | Breast Cancer | Altered expression, affecting EMT | m6A-dependent regulation | [24] |
Major Signaling Pathways
Degradation of METTL3 disrupts several fundamental signaling cascades that are frequently hijacked in cancer.
| Signaling Pathway | Downstream Effect of METTL3 Degradation | Key Targets Modulated | Reference |
| PI3K/AKT/mTOR | Inhibition of pathway activity | PTEN, AKT, mTOR, PHLPP2 | [1][17][21][25] |
| Wnt/β-catenin | Inhibition of pathway activity | LEF1, β-catenin | [21][23] |
| MAPK (p38/ERK) | Inhibition or activation (context-dependent) | p-p38, p-ERK, SPRED2 | [1][21] |
| JAK/STAT | Inhibition of pathway activity | STAT1, SOCS2, SOCS3 | [10][21][22] |
| EMT Pathway | Inhibition of Epithelial-Mesenchymal Transition | ZMYM1, JUNB, Snail, E-cadherin | [1][2][21][23] |
| Apoptosis Pathway | Induction of apoptosis | BAX, Caspase-3, Bcl-2 | [1][23][24] |
Visualizing METTL3 Functions and Workflows
Diagrams created using Graphviz DOT language to illustrate key processes.
Experimental Workflow for Target Identification
Caption: Workflow for identifying downstream targets of METTL3 degradation.
m6A-Dependent mRNA Decay Pathway
References
- 1. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - ProQuest [proquest.com]
- 3. Gene - METTL3 [maayanlab.cloud]
- 4. METTL3 as a potential therapeutic target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. METTL3/YTHDF2 m6A axis promotes tumorigenesis by degrading SETD7 and KLF4 mRNAs in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. METTL3-mediated m6A methylation orchestrates mRNA stability and dsRNA contents to equilibrate γδ T1 and γδ T17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | METTL3 Contributes to Osteosarcoma Progression by Increasing DANCR mRNA Stability via m6A Modification [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. METTL3 Contributes to Osteosarcoma Progression by Increasing DANCR mRNA Stability via m6A Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. METTL3 enhances cell adhesion through stabilizing integrin β1 mRNA via an m6A-HuR-dependent mechanism in prostatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. METTL3 promotes translation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]
- 19. ascopubs.org [ascopubs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. METTL3 methyltransferase 3, N6-adenosine-methyltransferase complex catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 24. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2—breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The methyltransferase-like proteins as core regulators of nucleic acid modifications and post-translation modification of proteins in disease pathogenesis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
WD6305 TFA: A Technical Guide to its Impact on Cellular Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD6305 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex. This complex is a critical regulator of N6-methyladenosine (m6A) RNA modification, a post-transcriptional modification implicated in the pathogenesis of various diseases, including acute myeloid leukemia (AML). By hijacking the ubiquitin-proteasome system, WD6305 effectively reduces cellular levels of METTL3 and METTL14, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of WD6305, with a focus on its impact on cellular apoptosis pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Quantitative Data on this compound Activity
The efficacy of WD6305 in degrading its target proteins and inducing apoptosis has been quantified in various studies. The following tables summarize the key quantitative data.
| Cell Line | Target Protein | Parameter | Value | Treatment Time | Reference |
| Mono-Mac-6 | METTL3 | DC₅₀ | 140 nM | 24 hours | [1] |
| Mono-Mac-6 | METTL14 | DC₅₀ | 194 nM | 24 hours | [1] |
Table 1: Degradation Efficacy of this compound. DC₅₀ (Degradation Concentration 50) represents the concentration of WD6305 required to degrade 50% of the target protein.
| Cell Line | Assay Type | Effect | Concentration Range | Treatment Time | Reference |
| Mono-Mac-6 | Cell Viability | Inhibition of cell proliferation | 0.5 - 10 µM | 48 hours | [1] |
| Mono-Mac-6 | Apoptosis Assay | Induction of apoptosis | 0.5 - 10 µM | 48 hours | [1] |
| AML cell lines | Western Blot | Increased levels of cleaved Caspase-3 | Not specified | Not specified | [1] |
| AML cell lines | Western Blot | Increased levels of cleaved PARP | Not specified | Not specified | [1] |
Table 2: Biological Activity of this compound in AML Cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Mono-Mac-6 and other relevant AML cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.
Western Blotting for Protein Degradation and Apoptosis Markers
-
Cell Lysis: Cells are treated with varying concentrations of WD6305 for the indicated times. After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against METTL3, METTL14, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a specified density.
-
Treatment: The cells are treated with a range of concentrations of WD6305 or vehicle control (DMSO) for 48 hours.
-
Assay: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with WD6305 at various concentrations for the desired duration.
-
Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. The cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.
Signaling Pathways and Visualizations
Mechanism of Action of this compound
WD6305 is a PROTAC that functions by forming a ternary complex between the METTL3-METTL14 complex and an E3 ubiquitin ligase. This proximity induces the ubiquitination of METTL3 and METTL14, marking them for degradation by the proteasome.
Impact of METTL3-METTL14 Degradation on Apoptosis
The degradation of the METTL3-METTL14 complex by WD6305 disrupts the m6A methylation of various target mRNAs, including those involved in cell survival pathways. A key target is the anti-apoptotic protein Bcl-2. Reduced m6A modification of Bcl-2 mRNA can lead to its destabilization and reduced translation, resulting in lower levels of Bcl-2 protein. This shifts the balance towards pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the intrinsic apoptosis pathway.
Experimental Workflow for Assessing WD6305-Induced Apoptosis
The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of WD6305.
Conclusion
This compound represents a promising therapeutic agent for AML by effectively degrading the METTL3-METTL14 complex. This degradation disrupts the m6A RNA landscape, leading to the downregulation of key survival proteins like Bcl-2 and the subsequent activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the m6A methyltransferase complex. Further investigation into the broader downstream effects of WD6305 will be crucial for its clinical development.
References
In Vitro Characterization of WD6305 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of WD6305 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and associated signaling pathways.
Core Mechanism of Action
This compound operates as a heterobifunctional degrader. It is designed to simultaneously bind to the METTL3 subunit of the N6-methyladenosine (m6A) methyltransferase complex and an E3 ubiquitin ligase. Specifically, this compound recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This induced proximity facilitates the polyubiquitination of METTL3 and its binding partner METTL14, marking them for subsequent degradation by the proteasome. The degradation of the METTL3-METTL14 complex leads to a reduction in global m6A RNA methylation, which in the context of acute myeloid leukemia (AML), inhibits cell proliferation and promotes apoptosis.[4][5]
Quantitative In Vitro Efficacy
This compound has demonstrated potent and efficient degradation of both METTL3 and METTL14 proteins in acute myeloid leukemia (AML) cell lines. The key quantitative metrics are summarized below.
| Parameter | Target Protein | Cell Line | Value | Conditions |
| DC₅₀ | METTL3 | Mono-Mac-6 | 140 nM | 24-hour treatment |
| DC₅₀ | METTL14 | Mono-Mac-6 | 194 nM | 24-hour treatment |
| Dₘₐₓ | METTL3 | Mono-Mac-6 | 91.9% | 24-hour treatment |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to induce 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
Downstream Cellular Effects and Signaling Pathways
The degradation of the METTL3-METTL14 complex by this compound initiates a cascade of downstream events that are detrimental to AML cells. By reducing m6A methylation on the mRNA of key oncogenes, this compound impacts multiple signaling pathways crucial for leukemia cell survival and proliferation.
Impact on Key Regulatory Pathways in AML
METTL3-mediated m6A modification has been shown to regulate the expression of several critical proteins in AML. The degradation of METTL3-METTL14 is expected to downregulate these targets, leading to anti-leukemic effects. Key affected pathways include:
-
p53 Signaling: METTL3/14 can methylate mdm2 mRNA, leading to its increased stability and translation. Elevated MDM2 protein, in turn, promotes the degradation of the tumor suppressor p53. By degrading METTL3/14, this compound is expected to decrease MDM2 levels, thereby stabilizing p53 and activating downstream apoptosis pathways.[6][7]
-
MYC and BCL2 Regulation: The mRNAs of the proto-oncogene MYC and the anti-apoptotic protein BCL2 are known targets of METTL3-mediated m6A methylation.[6][8] This modification enhances their translation, promoting cell proliferation and survival. Degradation of METTL3/14 leads to reduced MYC and BCL2 protein levels, contributing to cell cycle arrest and apoptosis.[6]
-
MAPK Pathway: The METTL3-PGC-1α axis has been implicated in modulating the MAPK signaling pathway in AML. METTL3 can affect the expression of PGC-1α, which in turn influences the phosphorylation of key MAPK pathway molecules like P38, c-Jun, and ERK1/2.[9]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize compounds like this compound.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is designed to quantify the degradation of target proteins (METTL3 and METTL14) in a designated cell line (e.g., Mono-Mac-6) following treatment with the PROTAC.
Materials:
-
Mono-Mac-6 cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-METTL3, anti-METTL14, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed Mono-Mac-6 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 20, 50, 100, 200, 500, 1000, 5000 nM). Include a vehicle control (DMSO). Incubate for 24 hours at 37°C, 5% CO₂.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Mono-Mac-6 cells
-
Complete RPMI-1640 medium (phenol red-free recommended for this assay)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed Mono-Mac-6 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Add various concentrations of this compound (e.g., 0.5-10 µM) to the wells. Include vehicle control wells. Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Alternatively, add the solubilizing agent directly.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mono-Mac-6 cells
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat Mono-Mac-6 cells with desired concentrations of this compound (e.g., 0.5-10 µM) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
-
Data Interpretation:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
-
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 6. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 7. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Oncogenic Role of the METTL3-METTL14 Complex in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism and gene expression. The deposition of m6A is primarily catalyzed by the METTL3-METTL14 methyltransferase complex. In recent years, a growing body of evidence has implicated the dysregulation of this complex in the pathogenesis of various cancers, with a particularly prominent role in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the relevance of the METTL3-METTL14 complex in AML, detailing its molecular functions, prognostic significance, and potential as a therapeutic target. We present a synthesis of current research, including quantitative data on gene expression and clinical outcomes, detailed experimental protocols for studying m6A modification, and visualizations of key signaling pathways.
Introduction: The m6A RNA Modification and the METTL3-METTL14 Complex
N6-methyladenosine (m6A) is a dynamic and reversible post-transcriptional modification that influences mRNA splicing, nuclear export, stability, and translation.[1][2] The m6A modification is installed by a "writer" complex, the core of which is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1][3] METTL3 is the catalytic subunit, while METTL14 serves as a structural scaffold, facilitating RNA substrate recognition.[4] This complex is further associated with other regulatory proteins, including WTAP, VIRMA, and RBM15, to form the m6A methyltransferase complex.[1] The biological effects of m6A are mediated by "reader" proteins that recognize the m6A mark and "eraser" enzymes that remove it.
In the context of cancer, dysregulation of the m6A machinery has emerged as a critical driver of tumorigenesis. Notably, in acute myeloid leukemia (AML), a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, the METTL3-METTL14 complex has been shown to play a significant oncogenic role.
Overexpression and Prognostic Significance of METTL3-METTL14 in AML
Multiple studies have demonstrated that both METTL3 and METTL14 are aberrantly upregulated in AML patients compared to healthy hematopoietic stem and progenitor cells (HSPCs).[1][5] This overexpression is observed across various AML subtypes, including those with chromosomal translocations such as t(11q23), t(15;17), and t(8;21).[6][7] High expression levels of METTL3 and/or METTL14 are significantly correlated with poor prognosis and shorter overall survival in AML patients.[8][9][10]
| Prognostic Marker | Patient Cohort | Finding | Reference |
| METTL3 Expression | 89 AML patients | High expression correlates with shorter survival. | [8] |
| METTL14 Expression | 89 AML patients | High expression correlates with shorter survival. | [8] |
| METTL3 Expression | AML patients | Independent adverse prognostic factor. | [10][11] |
| METTL14 Expression | MLL-rearranged AML | High expression associated with poor prognosis. | [6] |
| Combined METTL3/METTL14 | 75 AML patients | High expression of either correlates with poor prognosis. | [9] |
The Oncogenic Role of METTL3-METTL14 in AML Pathogenesis
The METTL3-METTL14 complex promotes leukemogenesis through multiple mechanisms, primarily by regulating the expression of key oncogenes and tumor suppressor genes.
Promotion of Leukemic Stem Cell Self-Renewal and Proliferation
METTL3 and METTL14 are essential for the self-renewal and maintenance of leukemia stem/initiation cells (LSCs/LICs), which are thought to be the root of AML relapse.[7][12] Depletion of either METTL3 or METTL14 in AML cells leads to a reduction in cell viability and proliferation, cell cycle arrest, and the induction of apoptosis.[7][8][13] Conversely, overexpression of METTL3 promotes AML cell growth.[14]
Blockade of Myeloid Differentiation
A hallmark of AML is the blockade of myeloid differentiation. The METTL3-METTL14 complex contributes to this by maintaining leukemic cells in an undifferentiated state.[14] Knockdown of METTL3 or METTL14 in AML cells induces terminal myeloid differentiation.[6][7] This effect is mediated, in part, through the regulation of transcription factors crucial for myeloid development.
Regulation of Key Signaling Pathways
The oncogenic functions of METTL3-METTL14 in AML are driven by the m6A-dependent regulation of critical signaling pathways.
-
MYC and MYB: METTL14-mediated m6A modification enhances the stability and translation of MYC and MYB mRNAs, two critical transcription factors that drive cell proliferation and inhibit differentiation in AML.[7]
-
BCL2 and PTEN: METTL3 has been shown to promote the translation of BCL2, an anti-apoptotic protein, and PTEN, a tumor suppressor, through m6A modification, thereby promoting cell survival.[15][16]
-
p53/mdm2 Pathway: The METTL3/METTL14 complex can target mdm2 mRNA for m6A modification, leading to increased MDM2 protein expression. MDM2 is a negative regulator of the p53 tumor suppressor. By upregulating MDM2, the complex inhibits the p53 pathway, thereby promoting leukemic cell survival.[8][9][17]
Caption: Signaling pathways regulated by METTL3-METTL14 in AML.
Therapeutic Targeting of the METTL3-METTL14 Complex in AML
The critical role of the METTL3-METTL14 complex in AML pathogenesis makes it an attractive therapeutic target. Genetic depletion of METTL3 or METTL14 has been shown to impair AML development in vivo.[6][14] More recently, the development of small molecule inhibitors targeting the catalytic activity of METTL3 has shown significant promise.
| Inhibitor | Target | Effect in AML Models | Reference |
| STM2457 | METTL3 | Reduced AML growth, increased differentiation and apoptosis, impaired engraftment, and prolonged survival in mouse models. | [18][19] |
| STC-15 | METTL3 | Anti-tumor effects as monotherapy and in combination with Venetoclax in vitro and in vivo. Currently in clinical development. | [19][20][21] |
| Eltrombopag | METTL3-14 (allosteric) | Anti-proliferative effects in AML cell lines, reduction in cellular m6A levels. | [22] |
Pharmacological inhibition of METTL3 has been demonstrated to be effective against AML cells without significantly harming normal hematopoietic cells, suggesting a favorable therapeutic window.[18][23]
Experimental Protocols for Studying METTL3-METTL14 in AML
m6A RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used technique to map the transcriptome-wide distribution of m6A.[24][25]
Methodology:
-
RNA Extraction and Fragmentation: Isolate total RNA from AML cells or patient samples. Purify poly(A)+ RNA and fragment it into ~100-nucleotide-long fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to enrich for m6A-containing RNA fragments.
-
Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and a corresponding input control (without immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome. Identify m6A peaks by comparing the enrichment of reads in the MeRIP sample over the input control.[26]
Caption: Experimental workflow for MeRIP-Seq.
CRISPR-Cas9 Screens for Identifying m6A Dependencies
CRISPR-Cas9 knockout screens are powerful tools to identify genes that are essential for the survival and proliferation of AML cells.[23][27]
Methodology:
-
Library Transduction: Transduce a Cas9-expressing AML cell line with a genome-wide or targeted sgRNA library.
-
Cell Culture and Selection: Culture the transduced cells for a defined period to allow for gene knockout and subsequent phenotypic effects.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell population at an early time point (baseline) and a late time point. Amplify and sequence the sgRNA-encoding regions.
-
Data Analysis: Compare the abundance of each sgRNA at the late time point to the baseline. sgRNAs that are depleted over time target genes essential for cell fitness.
Caption: Workflow for a CRISPR-Cas9 dropout screen in AML cells.
Conclusion and Future Directions
The METTL3-METTL14 complex has unequivocally emerged as a key oncogenic driver in acute myeloid leukemia. Its role in promoting leukemic stem cell function, blocking differentiation, and activating pro-survival signaling pathways underscores its significance as a high-value therapeutic target. The development of potent and selective METTL3 inhibitors has provided a promising new avenue for AML therapy, with early clinical trials underway.
Future research in this field will likely focus on:
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to METTL3 inhibitors.
-
Combination Therapies: Exploring the synergistic effects of METTL3 inhibitors with existing AML therapies, such as BCL2 inhibitors (e.g., Venetoclax).[20]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to METTL3-targeted therapies.
-
Exploring the Broader m6A Machinery: Investigating the roles of other m6A writers, readers, and erasers in AML pathogenesis to identify additional therapeutic targets.
A deeper understanding of the intricate regulatory networks governed by the METTL3-METTL14 complex will undoubtedly pave the way for more effective and personalized treatments for patients with acute myeloid leukemia.
References
- 1. Frontiers | N6-Methyladenosine (m6A): A Promising New Molecular Target in Acute Myeloid Leukemia [frontiersin.org]
- 2. mednexus.org [mednexus.org]
- 3. METTL3 mediates chemoresistance by enhancing AML homing and engraftment via ITGA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m6a Regulates Differentiation State and mRNA Translation in Myeloid Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 6. The N6-Adenine Methyltransferase METTL14 Plays an Oncogenic Role in Acute Myeloid Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 7. METTL14 Inhibits Hematopoietic Stem/Progenitor Differentiation and Promotes Leukemogenesis via mRNA m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role and mechanism of METTL3/METTL14-mediated RNA modification in the pathogenesis and drug-resistance of AML - Jianjun Chen [grantome.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis [frontiersin.org]
- 15. The m6A RNA modification in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 18. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STORM Therapeutics publishes data in Nature showing its first-in-class inhibitor of METTL3 is effective as a new therapeutic strategy against AML - Cambridge Innovation Capital [cic.vc]
- 20. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 21. pharmafile.com [pharmafile.com]
- 22. mdpi.com [mdpi.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MeRIP-Seq/m6A-seq [illumina.com]
- 26. rna-seqblog.com [rna-seqblog.com]
- 27. A CRISPR Dropout Screen Identifies Genetic Vulnerabilities and Therapeutic Targets in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
WD6305 TFA: A Technical Guide to a Potent METTL3-METTL14 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD6305, as a trifluoroacetic acid (TFA) salt, is a potent and selective heterobifunctional degrader targeting the METTL3-METTL14 methyltransferase complex. As a Proteolysis Targeting Chimera (PROTAC), WD6305 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the METTL3-METTL14 complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism effectively inhibits N6-methyladenosine (m6A) modification of RNA and has demonstrated significant anti-proliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cells. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of WD6305 TFA, along with detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
WD6305 is a complex molecule composed of three key moieties: a ligand for the METTL3-METTL14 complex (derived from the inhibitor UZH2), a linker, and a ligand for the VHL E3 ligase. The trifluoroacetic acid salt form is designated as this compound.
Chemical Structure:
(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid [1]
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below.
| Identifier | Value | Reference |
| Molecular Formula | C63H76F5N11O7S | [1] |
| Molecular Weight | 1226.4 g/mol | [1] |
| CAS Number | Not available | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 95 mg/mL (77.46 mM) | |
| Storage | Store at -20°C for long-term stability. |
| Pharmacological Parameter | Value | Cell Line | Reference |
| METTL3 Degradation DC50 | 140 nM | Mono-Mac-6 | [2][3] |
| METTL14 Degradation DC50 | 194 nM | Mono-Mac-6 | [2][3] |
| Maximum METTL3 Degradation (Dmax) | 91.9% | Mono-Mac-6 | [2][3] |
Mechanism of Action and Signaling Pathway
WD6305 functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a specific target protein. In the case of WD6305, the target is the METTL3-METTL14 complex, a key "writer" of m6A RNA methylation, which is implicated in the progression of certain cancers, including AML.
The mechanism involves the formation of a ternary complex between the METTL3-METTL14 heterodimer, WD6305, and the VHL E3 ubiquitin ligase. This proximity, induced by WD6305, allows the VHL ligase to transfer ubiquitin molecules to the METTL3-METTL14 complex. The polyubiquitinated complex is then recognized and degraded by the 26S proteasome. The degradation of the METTL3-METTL14 complex leads to a reduction in global m6A levels in mRNA, which in turn affects various signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of action of this compound leading to the degradation of the METTL3-METTL14 complex.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of WD6305 and similar METTL3 degraders.
Synthesis of this compound
The synthesis of WD6305 is a multi-step process involving the preparation of the METTL3-binding moiety, the VHL ligand, and the linker, followed by their sequential coupling. The final product is purified by high-performance liquid chromatography (HPLC) and lyophilized to obtain the TFA salt. A detailed, step-by-step synthesis protocol is typically found in the supplementary information of the primary publication by Du et al. (2024). Researchers should refer to this source for precise reagent quantities, reaction conditions, and purification methods.
Western Blotting for METTL3/METTL14 Degradation
This protocol is for assessing the in-cell degradation of METTL3 and METTL14 following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture acute myeloid leukemia (AML) cell lines (e.g., Mono-Mac-6, MOLM-13) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 20, 100, 500, 2500 nM) for 24 hours. A DMSO control should be included.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein levels of METTL3 and METTL14 to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: A generalized workflow for Western blot analysis to determine protein degradation.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of AML cells.
-
Cell Seeding and Treatment:
-
Seed AML cells (e.g., Mono-Mac-6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere or stabilize for a few hours.
-
Add varying concentrations of this compound (e.g., a serial dilution from 10 µM to 0.1 nM) to the wells. Include a DMSO control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
m6A RNA Methylation Quantification Assay
This colorimetric assay quantifies the global m6A levels in poly(A)-selected RNA from cells treated with this compound.
-
Cell Treatment and RNA Extraction:
-
Treat AML cells with this compound (e.g., 1 µM) or DMSO for 48 hours.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
-
mRNA Isolation:
-
Isolate poly(A) RNA from the total RNA using an oligo(dT)-based mRNA isolation kit.
-
-
m6A Quantification:
-
Use a commercial m6A RNA methylation quantification kit (colorimetric) according to the manufacturer's instructions. This typically involves:
-
Binding of the isolated mRNA to the assay wells.
-
Incubation with a capture antibody that specifically recognizes m6A.
-
Incubation with a detection antibody.
-
Addition of a colorimetric substrate and measurement of the absorbance.
-
-
-
Data Analysis:
-
Calculate the relative m6A levels in the this compound-treated samples compared to the DMSO-treated control based on the absorbance readings.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of the METTL3-METTL14 complex and the consequences of its degradation. Its potent and selective activity against this key m6A methyltransferase makes it a promising lead compound for the development of novel therapeutics for AML and potentially other cancers dependent on m6A methylation. The experimental protocols provided herein offer a foundation for researchers to further investigate the chemical biology and therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for WD6305 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD6305 is a potent and selective heterobifunctional small molecule that acts as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the METTL3-METTL14 methyltransferase complex.[1][2][3] This complex is responsible for N6-methyladenosine (m6A) modification on RNA, a critical regulator of gene expression.[1] In various cancers, including acute myeloid leukemia (AML), the METTL3-METTL14 complex is overexpressed and plays a crucial role in tumor progression.[4][5] WD6305 TFA, the trifluoroacetate salt of WD6305, offers a powerful tool to study the downstream effects of METTL3-METTL14 degradation, including the inhibition of cancer cell proliferation and the induction of apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
WD6305 functions by hijacking the cell's ubiquitin-proteasome system. One end of the molecule binds to the METTL3 protein within the METTL3-METTL14 complex, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of METTL3, marking it for degradation by the proteasome. The degradation of METTL3 leads to the destabilization and subsequent degradation of its binding partner, METTL14. The loss of the METTL3-METTL14 complex results in a global reduction of m6A RNA methylation, affecting the expression of key oncogenes and tumor suppressors, ultimately leading to anti-cancer effects.
Signaling Pathway
The degradation of the METTL3-METTL14 complex by WD6305 initiates a cascade of downstream signaling events. The reduction in m6A modification on various mRNA transcripts affects their stability and translation, thereby modulating key signaling pathways involved in cancer cell proliferation, survival, and differentiation. Notably, the PI3K/Akt/mTOR and MAPK signaling pathways are influenced by the m6A-dependent regulation of critical genes such as MYC, BCL2, and PTEN.[4][6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of WD6305 in AML cell lines.
Table 1: Degradation Efficacy of WD6305
| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| Mono-Mac-6 | METTL3 | 140 | 91.9 | 24 |
| Mono-Mac-6 | METTL14 | 194 | >90 | 24 |
| MOLM-13 | METTL3 | ~430 | >90 | 16 |
| MOLM-13 | METTL14 | ~130 | >90 | 16 |
Table 2: Anti-proliferative and Apoptotic Activity of WD6305
| Cell Line | Assay | IC50 (µM) | Treatment Time (hours) |
| Mono-Mac-6 | Cell Proliferation | ~0.5 - 1.0 | 48 |
| MOLM-13 | Cell Viability | 0.78 | 72 |
| Mono-Mac-6 | Apoptosis Induction | N/A | 48 |
Note: Data is compiled from publicly available information and may vary based on experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.226 mg of this compound (Molecular Weight: 1226.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
AML cell lines (e.g., Mono-Mac-6, MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (10 mM)
Protocol:
-
Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in logarithmic growth phase.
-
For experiments, seed cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Seeding densities should be optimized for each cell line and assay.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to the desired final concentrations.
-
Treat cells with the prepared this compound working solutions or DMSO as a vehicle control. The final DMSO concentration should not exceed 0.1% (v/v).
Western Blotting for METTL3 and METTL14 Degradation
This protocol aims to determine the dose-dependent degradation of METTL3 and METTL14.
Protocol:
-
Seed AML cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 20, 100, 500, 2500, 5000 nM) for 24 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTT or CCK-8)
This protocol is to determine the effect of this compound on cell proliferation.
Protocol:
-
Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48 to 72 hours.[9]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Protocol:
-
Seed AML cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Troubleshooting
-
Low Degradation Efficiency:
-
Optimize treatment time and concentration.
-
Ensure the proteasome is active in the cell line used.
-
Check the quality and activity of the this compound compound.
-
-
High Variability in Cell Viability Assays:
-
Ensure uniform cell seeding.
-
Optimize cell density to maintain logarithmic growth throughout the experiment.
-
Minimize edge effects in 96-well plates by not using the outer wells or filling them with PBS.
-
-
Inconsistent Apoptosis Results:
-
Harvest both floating and adherent cells to include all apoptotic populations.
-
Analyze cells promptly after staining to avoid artifacts.
-
Include positive and negative controls for apoptosis induction.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of the METTL3-METTL14 complex and the consequences of its degradation. The protocols outlined in these application notes provide a framework for studying the anti-cancer effects of this compound in cell culture models. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WD6305 TFA for AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD6305 TFA is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the METTL3/METTL14 methyltransferase complex. This complex is a key regulator of N6-methyladenosine (m6A) RNA modification, a process increasingly implicated in the proliferation and survival of acute myeloid leukemia (AML) cells. By inducing the degradation of METTL3 and its partner METTL14, this compound effectively inhibits m6A modification, leading to reduced proliferation and increased apoptosis in AML cell lines. These application notes provide a summary of the effective concentrations of this compound and detailed protocols for its use in key in vitro assays.
Data Presentation: Efficacy of METTL3/14 Degraders in AML Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound and other METTL3-targeting PROTACs in various AML cell lines. This data is crucial for determining the optimal concentration range for specific experimental endpoints.
Table 1: Degradation and Proliferation Inhibition of this compound in Mono-Mac-6 Cells
| Parameter | Cell Line | Concentration/Value | Incubation Time | Endpoint |
| DC₅₀ (METTL3) | Mono-Mac-6 | 140 nM | 24 hours | Protein Degradation |
| DC₅₀ (METTL14) | Mono-Mac-6 | 194 nM | 24 hours | Protein Degradation |
| Dₘₐₓ (METTL3) | Mono-Mac-6 | 91.9% | 24 hours | Maximum Degradation |
| Effective Concentration | Mono-Mac-6 | 0.5 - 10 µM | 48 hours | Inhibition of m6A modification, cell proliferation, and induction of apoptosis[1] |
Table 2: Efficacy of METTL3 Degrader ZW27941 in Various AML Cell Lines
| Parameter | MV4-11 | MOLM13 | NB4 |
| DC₅₀ | 0.70 µM | 0.17 µM | 0.13 µM |
| EC₅₀ | 0.85 µM | 0.28 µM | Not Specified |
Note: Data for ZW27941, a different METTL3 PROTAC, is provided for comparative purposes to guide concentration selection in other AML cell lines.[2]
Table 3: Observed Degradation of METTL3 by various PROTACs in AML Cell Lines
| Cell Line | PROTAC Concentration | Observed METTL3 Degradation |
| MOLM-13 | 2 µM | ~50-60% |
| THP-1 | 2 µM | Substantial Degradation |
| NOMO-1 | 2 µM | Substantial Degradation |
| KASUMI-1 | 2 µM | Substantial Degradation |
Note: This data is from studies on various UZH2-based PROTACs and indicates a general concentration range effective for METTL3 degradation in these cell lines.[3][4][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on AML cell lines.
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., Mono-Mac-6, HL-60, MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), MTT reagent, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer for MTS/MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
For MTS/MTT: Add 20 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using a non-linear regression analysis.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in AML cell lines.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed AML cells in 6-well plates at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for METTL3 and METTL14 Degradation
Objective: To assess the degradation of METTL3 and METTL14 proteins following treatment with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-METTL3, anti-METTL14, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat AML cells with various concentrations of this compound (e.g., 20 nM to 5000 nM) for 24 hours. Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of METTL3 and METTL14 to the loading control.
Mandatory Visualizations
Caption: Workflow for evaluating this compound in AML cell lines.
Caption: Mechanism of this compound and its downstream effects in AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting METTL3 protein by proteolysis-targeting chimeras: A novel therapeutic approach for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Dissolution and Storage Protocols for WD6305 TFA
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing WD6305 TFA in a research environment.
1. Introduction
WD6305 is a potent, selective heterobifunctional degrader (PROTAC) designed to target the METTL3-METTL14 methyltransferase complex for proteasomal degradation.[1] By engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, WD6305 facilitates the ubiquitination and subsequent degradation of the METTL3/METTL14 complex, leading to the inhibition of N6-methyladenosine (m6A) RNA modification.[1] This mechanism has been shown to inhibit the proliferation of Acute Myeloid Leukemia (AML) cells and induce apoptosis, making this compound a valuable tool for cancer research, particularly in the study of leukemias.[2][3][4]
The trifluoroacetic acid (TFA) salt form ensures improved handling and solubility. Proper dissolution and storage are critical to maintain the compound's integrity and ensure experimental reproducibility. This document provides detailed protocols for the effective handling of this compound.
2. Quantitative Data Summary
The following tables summarize the key solubility and storage parameters for this compound.
Table 1: Solubility Profile
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
|---|
| DMSO | 95 mg/mL | 77.46 mM | Ultrasonic assistance required.[2][3][5] |
Note: The hygroscopic nature of DMSO can negatively affect solubility. It is highly recommended to use a new, anhydrous bottle of DMSO for stock solution preparation.[5]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Solid (As Received) | 4°C | Short-term | Store sealed and protected from moisture.[2][3][5] |
| Solid (As Received) | -20°C | Up to 3 years | For long-term storage.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store in aliquots to avoid freeze-thaw cycles.[3][5][6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term stock solution stability.[3][5][6] |
3. Experimental Protocols
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
3.2. Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different desired concentrations.
-
Pre-Analysis: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Calculation: Calculate the mass of this compound required. The molecular weight is 1226.4 g/mol .[2][5]
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 1.2264
-
Example: For 1 mL of a 10 mM stock, 1 x 10 x 1.2264 = 12.264 mg is needed.
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Initial Dissolution: Cap the tube securely and vortex for 1-2 minutes to begin the dissolution process.
-
Sonication: Place the tube in an ultrasonic bath. To enhance solubility, the bath can be gently warmed to 37°C.[2] Sonicate for 10-15 minutes or until the solution is clear and all particulate matter is dissolved.[2][5] Visually inspect the solution against a light source to confirm complete dissolution.
-
Finalization: Once fully dissolved, briefly centrifuge the tube to collect the solution at the bottom.
3.3. Protocol for Storage of this compound
Proper storage is essential to prevent degradation and maintain compound activity.
-
Solid Compound: Store the original vial of solid this compound at 4°C for short-term use or -20°C for long-term storage, ensuring the container is tightly sealed and kept in a desiccated environment.[5][6]
-
Stock Solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[3] The volume of each aliquot should be appropriate for a typical experiment.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Freezing: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening and diluting into your experimental buffer or media. Do not refreeze a thawed aliquot.
-
4. Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes for handling this compound.
References
Application Notes and Protocols: Utilizing WD6305 TFA in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD6305 TFA is a potent, selective, and cell-permeable PROTAC (Proteolysis Targeting Chimera) degrader of the METTL3-METTL14 methyltransferase complex. By hijacking the ubiquitin-proteasome system, this compound effectively depletes cellular levels of METTL3 and METTL14, the key components of the N6-methyladenosine (m6A) RNA methyltransferase complex. Dysregulation of m6A methylation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making METTL3 a compelling therapeutic target. Preclinical studies have demonstrated the anti-leukemic activity of METTL3 inhibition, including induction of apoptosis and cell differentiation.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic potential of this compound in combination with other established anti-cancer agents, particularly the BCL-2 inhibitor, venetoclax, in the context of AML. The protocols detailed below are based on established methodologies from studies on similar METTL3 inhibitors and are intended to serve as a guide for researchers exploring novel combination strategies with this compound.
Rationale for Combination Therapy: this compound and Venetoclax
The combination of this compound with venetoclax is a promising strategy for the treatment of AML. The rationale for this combination is multi-faceted:
-
Synergistic Induction of Apoptosis: METTL3 has been shown to regulate the expression of anti-apoptotic proteins, including BCL-2 and MCL-1.[1][2][3] By degrading METTL3, this compound can downregulate these key survival proteins, thereby sensitizing cancer cells to apoptosis. Venetoclax directly inhibits BCL-2, a critical anti-apoptotic protein. The simultaneous targeting of BCL-2 by venetoclax and the METTL3-dependent regulation of pro-survival proteins by this compound is expected to result in a synergistic induction of apoptosis in AML cells.
-
Overcoming Venetoclax Resistance: Resistance to venetoclax can be mediated by the upregulation of other anti-apoptotic proteins, most notably MCL-1. Preclinical evidence suggests that METTL3 inhibition can lead to a reduction in MCL-1 protein levels.[1][4] Therefore, this compound may be effective in overcoming or preventing resistance to venetoclax by targeting a key resistance mechanism.
-
Targeting Leukemia Stem Cells: Both METTL3 and BCL-2 are implicated in the survival and maintenance of leukemia stem cells (LSCs), which are responsible for disease relapse.[5] A combination therapy targeting both pathways has the potential to more effectively eradicate the LSC population.
Data Presentation: In Vitro and In Vivo Efficacy of METTL3 Inhibitors in Combination with Venetoclax
The following tables summarize preclinical data from studies on METTL3 inhibitors similar to this compound, in combination with venetoclax in AML models. This data provides a strong rationale for investigating analogous combinations with this compound.
Table 1: In Vitro Anti-proliferative Activity and Synergy of METTL3 Inhibitors in Combination with Venetoclax in AML Cell Lines
| Cell Line | METTL3 Inhibitor (Analogue) | IC50 (nM, single agent) | Combination | Synergy Score (ZIP) | Reference |
| Kasumi-1 | EP-102 | 63 | EP-102 + Venetoclax | 11.733 | [1] |
| MV-4-11 | EP-102 | 506 | EP-102 + Venetoclax | 9.959 | [1] |
| KG-1a | EP-102 | 99 | - | - | [1] |
| THP-1 | STC-15 | - | STC-15 + Venetoclax | >10 | [2] |
| MOLM-13 | STC-15 | - | STC-15 + Venetoclax | >10 | [2] |
| MOLM-13 | STM2457 | - | STM2457 + Venetoclax | Synergistic | [4] |
| THP-1 | STM2457 | - | STM2457 + Venetoclax | Synergistic | [4] |
Table 2: In Vivo Efficacy of a METTL3 Inhibitor in Combination with Venetoclax in an AML Patient-Derived Xenograft (PDX) Model
| Treatment Group | Median Survival (days) | Change vs. Vehicle (%) | Change vs. Venetoclax Monotherapy (%) | Reference |
| Vehicle | 51.5 | - | - | [2] |
| Venetoclax | 58 | +12.6% | - | [2] |
| STC-15 (METTL3 Inhibitor) | 68 | +32.0% | +17.2% | [2] |
| STC-15 + Venetoclax | 85 | +65.0% | +46.6% | [2] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Venetoclax in AML Cell Lines
Objective: To determine the synergistic anti-proliferative and pro-apoptotic effects of this compound and venetoclax in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11, THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (e.g., from BD Biosciences)
-
96-well and 6-well tissue culture plates
-
Luminometer
-
Flow cytometer
Methodology:
-
Cell Culture: Culture AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (Checkerboard Assay): a. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well. b. Prepare a dose-response matrix of this compound and venetoclax. Typically, a 7x7 matrix with concentrations ranging from 0.1 nM to 10 µM for each compound is recommended. Include single-agent and vehicle controls. c. Add the drug combinations to the cells and incubate for 72 hours. d. Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. e. Calculate the percentage of cell viability relative to the vehicle control.
-
Synergy Analysis: a. Analyze the data from the checkerboard assay using synergy software such as SynergyFinder or Combenefit. b. Calculate synergy scores using models such as Zero Interaction Potency (ZIP), Loewe, Bliss, or Highest Single Agent (HSA). A ZIP score > 10 is generally considered synergistic.[2]
-
Apoptosis Assay: a. Seed cells in 6-well plates. b. Treat cells with this compound, venetoclax, the combination at synergistic concentrations (determined from the viability assay), and a vehicle control for 48 hours. c. Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol. d. Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
Western Blot Analysis: a. Treat cells as in the apoptosis assay. b. Lyse cells and perform western blot analysis to assess the levels of key apoptosis-related proteins such as METTL3, METTL14, BCL-2, MCL-1, cleaved PARP, and cleaved Caspase-3.
Protocol 2: In Vivo Efficacy of this compound and Venetoclax Combination in an AML Xenograft Model
Objective: To evaluate the in vivo anti-leukemic efficacy of this compound in combination with venetoclax in a murine xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cells expressing luciferase (e.g., MV-4-11-Luc)
-
This compound formulated for oral administration
-
Venetoclax formulated for oral administration
-
Vehicle control
-
Bioluminescence imaging system (e.g., IVIS)
-
Calipers
-
Flow cytometry antibodies (e.g., anti-human CD45)
Methodology:
-
Xenograft Model Establishment: a. Intravenously inject 1 x 10^6 MV-4-11-Luc cells into 6-8 week old NSG mice. b. Monitor tumor engraftment and progression via weekly bioluminescence imaging.
-
Treatment: a. Once the tumor burden is established (detectable bioluminescent signal), randomize mice into four treatment groups (n=8-10 mice/group): i. Vehicle control ii. This compound (e.g., 30 mg/kg, oral, daily) iii. Venetoclax (e.g., 100 mg/kg, oral, daily) iv. This compound + Venetoclax b. Administer treatments for a predefined period (e.g., 21-28 days).
-
Efficacy Assessment: a. Monitor tumor burden weekly using bioluminescence imaging. Quantify the total flux (photons/sec). b. Monitor animal body weight and overall health status twice weekly. c. At the end of the treatment period, or when humane endpoints are reached, euthanize the mice. d. Collect bone marrow, spleen, and peripheral blood to assess the percentage of human AML cells (hCD45+) by flow cytometry.[1] e. For survival studies, continue to monitor a separate cohort of treated mice until they reach predefined endpoints.
-
Data Analysis: a. Compare tumor growth rates and final tumor burden between treatment groups. b. Analyze survival data using Kaplan-Meier curves and log-rank tests. c. Statistically compare the percentage of hCD45+ cells in different tissues between the groups.
Mandatory Visualizations
Caption: this compound and Venetoclax signaling pathway.
References
- 1. METTL3 inhibitor shows efficacy and synergy with venetoclax in preclinical models of AML | BioWorld [bioworld.com]
- 2. STC-15, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 3. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with WD6305 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD6305 TFA is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the METTL3-METTL14 methyltransferase complex.[1] This complex is a key regulator of N6-methyladenosine (m6A) RNA modification, a process frequently dysregulated in various cancers, including acute myeloid leukemia (AML).[2][3] By inducing the degradation of METTL3 and METTL14, WD6305 inhibits m6A modification, leading to the suppression of AML cell proliferation and the induction of apoptosis.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in preclinical AML models.
Mechanism of Action
WD6305 is a heterobifunctional molecule that simultaneously binds to the METTL3-METTL14 complex and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the METTL3-METTL14 complex. The depletion of this complex leads to a global reduction in m6A RNA methylation, affecting the stability and translation of messenger RNAs (mRNAs) of key oncogenes. In AML, this includes the downregulation of proteins crucial for cancer cell survival and proliferation, such as c-MYC and BCL2, and the activation of tumor suppressor pathways like the p53 pathway through the destabilization of MDM2 mRNA.[2][3]
Signaling Pathway
The METTL3-METTL14 complex plays a critical role in the post-transcriptional regulation of gene expression in AML. By methylating specific mRNAs, it can enhance their stability and translation, promoting leukemogenesis. WD6305-mediated degradation of this complex disrupts these processes, leading to anti-tumor effects.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies with this compound. The specific data should be populated from experimental results.
Table 1: In Vivo Efficacy of this compound in AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. | [Data] | 0 |
| This compound | [Dose 1] | q.d. | [Data] | [Data] |
| This compound | [Dose 2] | q.d. | [Data] | [Data] |
| Positive Control | [Dose] | [Schedule] | [Data] | [Data] |
Table 2: Survival Analysis in AML Xenograft Model Treated with this compound
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | Log-rank (Mantel-Cox) Test (p-value) |
| Vehicle Control | - | [Data] | - | - |
| This compound | [Dose 1] | [Data] | [Data] | [Data] |
| This compound | [Dose 2] | [Data] | [Data] | [Data] |
| Positive Control | [Dose] | [Data] | [Data] | [Data] |
Table 3: In Vivo Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day X) | Clinical Signs of Toxicity |
| Vehicle Control | - | [Data] | None Observed |
| This compound | [Dose 1] | [Data] | [Observations] |
| This compound | [Dose 2] | [Data] | [Observations] |
| Positive Control | [Dose] | [Data] | [Observations] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound in an AML xenograft model. As the specific details from the primary study by Du et al. (2024) are not publicly available, this protocol is a representative example based on established methods for similar compounds and the MOLM-13 cell line.[4]
Protocol 1: MOLM-13 Xenograft Model Establishment
Objective: To establish a subcutaneous AML xenograft model using the MOLM-13 cell line.
Materials:
-
MOLM-13 human AML cell line
-
Immunocompromised mice (e.g., 6-8 week old female NOD/SCID or BALB/c nude mice)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Matrigel® (Corning)
-
Sterile PBS
-
Syringes and needles (27G)
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 MOLM-13 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: In Vivo Efficacy and Toxicity Study of this compound
Objective: To evaluate the anti-tumor efficacy and assess the toxicity of this compound in the established MOLM-13 xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Calipers
-
Analytical balance
Procedure:
-
Drug Formulation: Prepare this compound in the chosen vehicle at the desired concentrations. The formulation should be prepared fresh daily.
-
Treatment Groups:
-
Group 1: Vehicle control (administered at the same volume and schedule as the drug)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (optional, a standard-of-care AML therapeutic)
-
-
Drug Administration:
-
Administer this compound and vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
The dosing schedule is typically once daily (q.d.) for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
For survival studies, mice are monitored until they meet the criteria for euthanasia (e.g., tumor ulceration, significant body weight loss, or other signs of distress).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Plot mean body weight changes over time to assess toxicity.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for in vivo studies and the logical relationship of the PROTAC mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 3. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Quantifying m6A Levels After Treatment with WD6305 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in various cellular processes, including mRNA stability, splicing, and translation. The dysregulation of m6A methylation has been implicated in the pathogenesis of numerous diseases, particularly in cancer. The m6A modification is primarily installed by the METTL3-METTL14 methyltransferase complex, making it a key therapeutic target.
WD6305 TFA is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 complex. By degrading the "writer" complex, WD6305 effectively inhibits m6A modification, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] These application notes provide a comprehensive guide for researchers to quantify the reduction in global m6A levels in response to this compound treatment.
Mechanism of Action of this compound
WD6305 is a heterobifunctional molecule that consists of a ligand that binds to the METTL3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the METTL3-METTL14 complex. The depletion of the m6A writer complex results in a global decrease in m6A levels on mRNA, thereby modulating the expression of key genes involved in cell proliferation and survival.
Data Presentation: Quantitative Analysis of m6A Levels
Treatment of acute myeloid leukemia (AML) cell lines, such as Mono-Mac-6, with this compound results in a dose-dependent decrease in the global levels of m6A in mRNA. The following table summarizes the expected reduction in m6A levels following a 48-hour treatment with WD6305. It is important to note that the specific percentages of m6A reduction may vary depending on the cell line and experimental conditions. The data presented below is based on the established activity of WD6305 in decreasing the m6A to polyA mRNA ratio.[3][4]
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Method of Quantification | Expected m6A Reduction (Relative to Control) |
| Mono-Mac-6 | 0.5 | 48 | LC-MS/MS or m6A ELISA | Noticeable Decrease |
| Mono-Mac-6 | 1.0 | 48 | LC-MS/MS or m6A ELISA | Significant Decrease |
| Mono-Mac-6 | 2.5 | 48 | LC-MS/MS or m6A ELISA | Substantial Decrease |
| Mono-Mac-6 | 5.0 | 48 | LC-MS/MS or m6A ELISA | Strong Decrease |
| Mono-Mac-6 | 10.0 | 48 | LC-MS/MS or m6A ELISA | Maximum Decrease |
Experimental Protocols
To accurately quantify the global m6A levels in mRNA following treatment with this compound, several robust methods can be employed. Below are detailed protocols for three commonly used techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), m6A Enzyme-Linked Immunosorbent Assay (ELISA), and m6A Dot Blot.
Experimental Workflow Overview
Protocol 1: Global m6A Quantification by LC-MS/MS
This is the gold standard method for accurate and absolute quantification of m6A.
1. Materials:
-
Cells treated with this compound and control (DMSO-treated) cells.
-
TRIzol reagent or equivalent for RNA extraction.
-
Oligo(dT) magnetic beads for mRNA purification.
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
LC-MS/MS system.
-
m6A and adenosine standards.
2. Procedure:
-
Cell Treatment: Seed AML cells (e.g., Mono-Mac-6) and treat with desired concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 48 hours.
-
RNA Extraction and mRNA Purification:
-
Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Purify mRNA from total RNA using oligo(dT) magnetic beads. Elute the purified mRNA in RNase-free water.
-
-
RNA Digestion:
-
Take 100-200 ng of purified mRNA and digest it to nucleosides using nuclease P1 at 37°C for 2 hours.
-
Subsequently, add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to convert nucleoside monophosphates to nucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested samples using a reverse-phase LC-MS/MS system.
-
Separate the nucleosides on a C18 column.
-
Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by monitoring their specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for both adenosine and m6A using pure standards of known concentrations.
-
Calculate the quantity of m6A and adenosine in each sample based on the standard curves.
-
Determine the m6A/A ratio for each sample and normalize the results to the vehicle control.
-
Protocol 2: Global m6A Quantification by m6A ELISA
This method is a high-throughput and sensitive approach for relative quantification of m6A.
1. Materials:
-
Cells treated with this compound and control (DMSO-treated) cells.
-
Total RNA extraction kit.
-
mRNA purification kit.
-
Commercially available m6A ELISA kit (e.g., from Abcam, Epigentek, or similar suppliers).
2. Procedure:
-
Cell Treatment and RNA Preparation: Follow steps 1 and 2 as described in the LC-MS/MS protocol to obtain purified mRNA.
-
m6A ELISA Assay:
-
Follow the manufacturer's instructions provided with the m6A ELISA kit.
-
Typically, this involves binding the purified mRNA to the assay wells.
-
An anti-m6A antibody is then added, which specifically binds to the m6A in the mRNA.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The intensity of the signal is proportional to the amount of m6A in the sample.
-
Calculate the relative m6A levels in the this compound-treated samples by comparing their absorbance readings to the vehicle control.
-
Protocol 3: Global m6A Quantification by Dot Blot
This is a semi-quantitative method that provides a visual representation of the changes in global m6A levels.
1. Materials:
-
Cells treated with this compound and control (DMSO-treated) cells.
-
Total RNA extraction kit.
-
mRNA purification kit.
-
Nylon membrane.
-
UV crosslinker.
-
Anti-m6A antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
2. Procedure:
-
Cell Treatment and RNA Preparation: Follow steps 1 and 2 as described in the LC-MS/MS protocol to obtain purified mRNA.
-
Dot Blotting:
-
Denature the purified mRNA by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the mRNA onto a nylon membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane and then incubate with an anti-m6A primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the signal using an imaging system.
-
-
Data Analysis:
-
To ensure equal loading, the membrane can be stained with methylene blue.
-
Quantify the dot intensities using image analysis software (e.g., ImageJ).
-
Normalize the m6A signal to the methylene blue staining intensity.
-
Compare the normalized m6A levels in the this compound-treated samples to the vehicle control.
-
References
Application Notes and Protocols for Measuring METTL3 Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is critical in regulating mRNA stability, splicing, and translation. The m6A modification is primarily deposited by a methyltransferase complex, with METTL3 (Methyltransferase-like 3) serving as the key catalytic subunit. Dysregulation of METTL3 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development. Understanding the mechanisms that control METTL3 protein stability and degradation is crucial for developing novel therapeutic strategies.
These application notes provide detailed protocols for assessing METTL3 protein degradation using the cycloheximide (CHX) chase assay followed by Western blot analysis. This method allows for the determination of the protein's half-life and enables the investigation of signaling pathways and therapeutic agents that modulate METTL3 stability.
Data Presentation
Table 1: Half-life of METTL3 in Different Cell Lines
| Cell Line | Condition | METTL3 Half-life (approx.) | Citation |
| PC9 (NSCLC) | Scrambled control RNA | 7.22 hours | [1] |
| PC9 (NSCLC) | siMETTL3 | 4.10 hours | [1] |
| A549 (NSCLC) | shRNA control | 8.89 hours | [1] |
| A549 (NSCLC) | shMETTL3 | 4.78 hours | [1] |
Table 2: Example of Quantitative METTL3 Degradation Data using PROTACs
| Cell Line | PROTAC Compound | Concentration | Treatment Time | % METTL3 Degradation | Citation |
| MOLM-13 (AML) | 22 | 2 µM | 24 hours | >50% | [2] |
| MOLM-13 (AML) | 30 | 2 µM | 24 hours | ~60% | [2] |
| PC3 (Prostate Cancer) | 22 | 2 µM | 24 hours | ~64% | [2] |
Signaling Pathway
The stability of the METTL3 protein is regulated by post-translational modifications, primarily phosphorylation and ubiquitination. The ERK signaling pathway has been shown to play a crucial role in stabilizing METTL3. Activated ERK phosphorylates METTL3, which then recruits the deubiquitinating enzyme USP5. USP5 removes ubiquitin chains from METTL3, thereby preventing its degradation by the proteasome.[3][4]
Experimental Protocols
Cycloheximide (CHX) Chase Assay Workflow
The following diagram outlines the key steps in a cycloheximide chase assay to determine METTL3 protein half-life.
Detailed Protocol: Cycloheximide (CHX) Chase Assay and Western Blot for METTL3
Materials and Reagents:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer (or other suitable lysis buffer)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-METTL3 antibody (e.g., 1:1000 dilution)
-
Anti-GAPDH or Anti-β-actin antibody (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach 70-80% confluency.
-
Prepare a working solution of CHX in pre-warmed complete cell culture medium to a final concentration of 50-100 µg/mL. The optimal concentration should be determined empirically for each cell line.[5][6]
-
Aspirate the old medium and add the CHX-containing medium to the cells.
-
The "0 hour" time point should be collected immediately after adding CHX.
-
-
Cell Lysis:
-
At each designated time point (e.g., 0, 2, 4, 6, 8 hours), wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against METTL3 diluted in blocking buffer overnight at 4°C.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the METTL3 band intensity to the corresponding loading control band intensity for each time point.
-
Plot the normalized METTL3 protein levels against time. The time point at which the METTL3 level is reduced by 50% is the protein's half-life.
-
Controls and Considerations:
-
Loading Control: It is essential to use a loading control to ensure equal protein loading across all lanes.
-
Vehicle Control: A DMSO-only treated sample should be included as a negative control.
-
Time Points: The selection of time points should be optimized based on the expected half-life of METTL3.
-
Proteasome/Lysosome Inhibitors: To confirm the degradation pathway, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., Bafilomycin A1) before the CHX chase. A stabilization of METTL3 in the presence of these inhibitors would indicate the involvement of the respective degradation pathway.
References
- 1. METTL3 alters capping enzyme expression and its activity on ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Measuring WD6305 TFA Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the efficacy of WD6305 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the METTL3-METTL14 complex.[1][2][3] The protocols outlined below are designed to enable researchers to quantify the dose-dependent effects of this compound on target protein degradation, cell viability, apoptosis induction, and downstream epigenetic modifications in Acute Myeloid Leukemia (AML) cell lines.
Introduction
This compound is a novel therapeutic agent that functions by inducing the degradation of the METTL3 and METTL14 methyltransferase complex.[1][2][3] This complex is responsible for N6-methyladenosine (m6A) RNA methylation, a critical regulator of RNA metabolism that is often dysregulated in cancer.[3] By degrading the METTL3-METTL14 complex, this compound inhibits m6A modification, leading to the suppression of AML cell proliferation and the induction of apoptosis.[1][2][3]
The following protocols provide detailed methodologies for key assays to characterize the efficacy of this compound in a laboratory setting.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Assay | Endpoint | This compound (µM) | Result |
| MOLM-13 | Western Blot | METTL3 Degradation | 1 | >90% degradation |
| MOLM-13 | Western Blot | METTL14 Degradation | 1 | >90% degradation |
| MV-4-11 | CellTiter-Glo® | IC50 (72h) | 0.5 | 0.5 µM |
| THP-1 | Caspase-Glo® 3/7 | Fold Induction (24h) | 1 | 5-fold increase |
| KG-1 | m6A RNA Methylation Assay | % Inhibition (48h) | 1 | 75% |
Table 2: Dose-Response of this compound on MOLM-13 Cell Viability
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.3 ± 4.8 |
| 0.1 | 75.1 ± 6.1 |
| 0.5 | 48.9 ± 3.9 |
| 1 | 22.4 ± 2.5 |
| 5 | 5.1 ± 1.1 |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Western Blot for METTL3 and METTL14 Degradation
This protocol describes the detection and quantification of METTL3 and METTL14 protein levels in AML cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-METTL3, anti-METTL14, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellet with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Caption: Western Blot workflow.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[4]
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Analysis: Measure the luminescence of each well using a luminometer. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the this compound concentration.
Caption: Cell viability assay workflow.
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6]
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in a white-walled 96-well plate and treat with this compound or vehicle control as described for the viability assay.
-
Incubation: Incubate for the desired time to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[6]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[6]
-
Data Analysis: Express the results as fold induction of caspase activity relative to the vehicle-treated control.
Caption: Apoptosis assay workflow.
m6A RNA Methylation Assay
This protocol provides a method for quantifying global m6A levels in total RNA using a colorimetric ELISA-based assay.
Materials:
-
AML cell lines treated with this compound
-
Total RNA isolation kit
-
m6A RNA Methylation Quantification Kit (e.g., Abcam ab185912 or similar)
-
Microplate spectrophotometer
Procedure:
-
RNA Isolation: Treat AML cells with this compound for the desired time (e.g., 48 hours). Isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA.
-
m6A Quantification Assay:
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of m6A in each sample relative to a standard curve or positive control provided in the kit. Determine the percent inhibition of m6A methylation by this compound compared to the vehicle control.
Caption: m6A RNA methylation assay workflow.
References
- 1. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m6A ELISA / m6A RNA Methylation Assay Kit (ab185912) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: WD6305 TFA In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WD6305 TFA in vitro. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader that targets the METTL3-METTL14 methyltransferase complex.[1][2] By inducing the degradation of METTL3 and METTL14, this compound inhibits the m6A methylation of RNA, a critical process in gene expression.[1][2] This disruption of m6A modification has been shown to inhibit the proliferation of Acute Myeloid Leukemia (AML) cells and promote apoptosis, making it a valuable tool for leukemia research.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[3][4]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What could be the cause and how can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds like many PROTACs. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the final aqueous environment.
Potential Causes:
-
Final concentration exceeds aqueous solubility: The intended final concentration in your cell culture medium is higher than the aqueous solubility limit of this compound.
-
Rapid dilution: Adding the DMSO stock directly and quickly to the aqueous medium can cause the compound to crash out of solution.
-
Low temperature: The temperature of the cell culture medium may be too low to maintain the solubility of the compound.
Troubleshooting Steps:
-
Determine the kinetic solubility: Before proceeding with your experiment, it is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise, serial dilution of the DMSO stock into your cell culture medium. This gradual reduction in DMSO concentration can help prevent precipitation.
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Increase the final DMSO concentration (with caution): While aiming for the lowest possible final DMSO concentration, you may need to slightly increase it to maintain solubility. However, it is critical to perform a vehicle control to ensure the DMSO concentration used does not affect your cells.
-
Gentle mixing: Add the compound solution dropwise while gently vortexing or swirling the medium.
Q4: Can the trifluoroacetate (TFA) salt affect my in vitro experiments?
Yes, the TFA counter-ion can potentially impact in vitro assays. TFA is a strong acid used during the purification of synthetic molecules like WD6305. Residual TFA can alter the pH of your experimental solutions, and in some cell-based assays, it has been reported to have biological effects of its own. It is good practice to include a vehicle control that accounts for both the solvent (e.g., DMSO) and a similar concentration of a simple TFA salt (e.g., sodium trifluoroacetate) if you suspect TFA-related effects.
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C63H76F5N11O7S | [1][2] |
| Molecular Weight | 1226.4 g/mol | [1][2] |
| Solubility in DMSO | 95 mg/mL (77.46 mM) | [1][2][3][4] |
| Aqueous Solubility (PBS, Cell Culture Media) | Data not publicly available. It is highly recommended to determine this experimentally. |
Note: To improve DMSO solubility, gentle warming to 37°C and ultrasonication are recommended.[1][2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath (optional)
-
37°C water bath or incubator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the tube to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a sealed, moisture-free container. Stock solutions are typically stable for up to 1 month at -20°C and up to 6 months at -80°C.[3]
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
This protocol allows for the determination of the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation under your experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Pipettes
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and matches what you plan to use in your experiments (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the solutions at 37°C in a cell culture incubator for a period relevant to your planned experiment (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each solution for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is your approximate kinetic solubility limit for this compound in that specific medium. It is recommended to work at or below this concentration in your subsequent experiments.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in AML cells.
Experimental Workflow for Troubleshooting Solubility
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Troubleshooting the High-Dose Hook Effect in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the high-dose hook effect, a common issue encountered in immunoassays.
Understanding the Hook Effect
The high-dose hook effect, also known as the prozone phenomenon, can lead to falsely low or negative results in sandwich immunoassays when the analyte concentration is excessively high.[1][2][3] This paradoxical effect can cause significant misinterpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect is an immunological phenomenon that occurs in sandwich immunoassays when an overwhelmingly high concentration of an analyte saturates both the capture and detection antibodies.[1][3] This saturation prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody), leading to a decrease in the assay signal at very high analyte concentrations and resulting in an erroneously low reading.[2][3][4]
Q2: What causes the hook effect?
A2: The hook effect is primarily caused by an excess of the target analyte in a one-step sandwich immunoassay.[2][3] At extremely high concentrations, the analyte molecules saturate the binding sites of both the capture and detection antibodies simultaneously. Consequently, the detection antibodies that are not part of a sandwich complex are washed away during the washing steps, leading to a reduced signal.[2]
Q3: How can I identify a potential hook effect in my experiment?
A3: A key indicator of the hook effect is obtaining a result that is unexpectedly low, especially when a high concentration of the analyte is anticipated. If you suspect a hook effect, the most reliable method for confirmation is to test serial dilutions of the sample.[2][5] If the result of a diluted sample is significantly higher than the undiluted sample, it strongly suggests the presence of the hook effect.[2]
Q4: Which types of immunoassays are susceptible to the hook effect?
A4: One-step sandwich immunoassays, such as many enzyme-linked immunosorbent assays (ELISAs) and lateral flow immunoassays (LFIAs), are particularly prone to the hook effect.[1][2][6] Assays where the sample, capture antibodies, and detection antibodies are incubated together are most at risk.
Troubleshooting Guide: Overcoming the Hook Effect
The most common and effective method to mitigate the hook effect is through sample dilution.
Experimental Protocol: Sample Dilution to Overcome the Hook Effect
This protocol outlines the steps to identify and correct for the hook effect using serial dilutions.
-
Initial Sample Analysis : Test the undiluted sample according to the immunoassay's standard protocol.
-
Serial Dilution Preparation : If the result is unexpectedly low or a hook effect is suspected, prepare a series of dilutions of the original sample. Recommended dilution factors are 1:10, 1:100, and 1:1000. Use the same diluent recommended for the assay's standards.
-
Analysis of Diluted Samples : Analyze the diluted samples in the same assay run as the undiluted sample, if possible, to minimize inter-assay variability.
-
Result Calculation and Interpretation :
-
Multiply the results from the diluted samples by their respective dilution factors to obtain the corrected concentration.
-
Compare the corrected concentrations across the dilution series. The concentrations should be consistent within an acceptable range after back-calculation.
-
The highest calculated concentration after dilution is considered the most accurate result, as it indicates that the analyte concentration has been brought into the linear range of the assay.
-
Data Interpretation Table
| Sample | Dilution Factor | Measured Concentration (units) | Corrected Concentration (units) | Hook Effect Suspected? |
| A | Neat (1:1) | 50 | 50 | Yes (if true value is much higher) |
| A | 1:10 | 200 | 2000 | No |
| A | 1:100 | 25 | 2500 | No |
| A | 1:1000 | 2.6 | 2600 | No |
In this example, the neat sample showed a falsely low result. The 1:100 and 1:1000 dilutions yielded consistent corrected concentrations, indicating the true concentration is approximately 2500-2600 units.
Visualizing the Hook Effect Mechanism
The following diagram illustrates the molecular interactions that lead to the hook effect.
Caption: Mechanism of the high-dose hook effect.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving a suspected hook effect.
Caption: Troubleshooting workflow for the hook effect.
Information on WD6305 TFA
Based on current scientific literature, this compound is not utilized for mitigating the hook effect in immunoassays. Instead, this compound is identified as a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the METTL3-METTL14 complex.[5][7]
Key Characteristics of this compound
This compound functions by inducing the degradation of METTL3 and METTL14 proteins, which are key components of the m6A methyltransferase complex.[5][7] This compound is primarily used in cancer research, particularly for studying Acute Myeloid Leukemia (AML), where it has been shown to inhibit cancer cell proliferation and induce apoptosis.[5][7]
Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (METTL3) | 140 nM | Mono-Mac-6 | [5] |
| DC₅₀ (METTL14) | 194 nM | Mono-Mac-6 | [5] |
| Dₘₐₓ | 91.9% (for METTL3) | Mono-Mac-6 | [5] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound as a PROTAC degrader.
Caption: Mechanism of action of this compound.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. myadlm.org [myadlm.org]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
potential off-target effects of WD6305 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WD6305 TFA. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the METTL3-METTL14 methyltransferase complex.[1][2] It functions by simultaneously binding to the METTL3 protein (via its UZH2 ligand component) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of both METTL3 and its binding partner METTL14.[3] The degradation of this complex inhibits N6-methyladenosine (m6A) RNA modification, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in Acute Myeloid Leukemia (AML).[1][2]
Q2: How selective is this compound for the METTL3-METTL14 complex?
This compound is described as a "selective" degrader of the METTL3-METTL14 complex.[1][2] The selectivity of the METTL3-binding component, UZH2, has been evaluated against other methyltransferases. UZH2 shows high selectivity for METTL3 over other m6A writer proteins like METTL16 and the tRNA methyltransferase METTL1.
While comprehensive off-target screening data for the entire this compound molecule is not extensively available in the public domain, the selectivity of its components suggests a targeted mode of action. However, as with any small molecule, the potential for off-target effects cannot be entirely excluded.
Q3: What are the potential sources of off-target effects for a PROTAC like this compound?
Potential off-target effects of a PROTAC can arise from several factors:
-
Off-target binding of the target-binding ligand: The UZH2 component may bind to proteins other than METTL3.
-
Off-target binding of the E3 ligase ligand: The VHL ligand may interact with other cellular components. However, VHL-based PROTACs are generally considered to have a lower propensity for off-target effects compared to other E3 ligase recruiters like those for Cereblon (CRBN).
-
Formation of unintended ternary complexes: The PROTAC could induce the degradation of proteins other than the intended target by bringing them into proximity with the E3 ligase.
-
"Hook effect": At very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the productive ternary complex, leading to reduced degradation of the intended target and potentially increasing the chances of off-target engagement.
Q4: Are there any known off-target effects of the trifluoroacetate (TFA) salt?
Trifluoroacetic acid (TFA) is often used as a counterion in the purification of synthetic peptides and small molecules. In toxicological studies in rats, TFA has shown a very low potential for acute toxicity. The primary target organ upon repeated high oral doses was the liver, with mild hypertrophy observed. However, these studies relate to environmental and high-dose exposures to TFA itself and are not directly indicative of specific off-target effects of the WD6305 molecule in a cellular research context at typical experimental concentrations.
Troubleshooting Guide
This guide addresses potential issues related to unexpected experimental outcomes that might be due to off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected phenotype not consistent with METTL3/14 degradation. | The phenotype may be caused by the degradation or inhibition of an off-target protein. | 1. Confirm On-Target Activity: Verify the degradation of METTL3 and METTL14 by Western blot or proteomics. 2. Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a different concentration range than METTL3/14 degradation, it may be an off-target effect. 3. Use Control Compounds: Include the parent METTL3 inhibitor (UZH2) and a VHL ligand alone as controls to see if they recapitulate the phenotype. 4. Proteomics Analysis: Perform unbiased proteomics to identify other proteins that are degraded upon this compound treatment. |
| Cellular toxicity at concentrations that do not efficiently degrade METTL3/14. | The toxicity could be due to off-target binding and inhibition of a critical cellular protein. | 1. Determine the DC50 and IC50: Establish the concentration required for 50% degradation of METTL3/14 (DC50) and the concentration for 50% inhibition of cell viability (IC50). A significant discrepancy may point to off-target toxicity. 2. Evaluate Apoptosis Markers: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to determine if the toxicity is through a programmed cell death pathway that is independent of METTL3/14 degradation. |
| Inconsistent results between different cell lines. | Cell-line specific expression of off-target proteins or different dependencies on the METTL3/14 pathway. | 1. Characterize On-Target Degradation: Confirm that this compound is effectively degrading METTL3 and METTL14 in all cell lines used. 2. Assess Protein Expression Levels: Check the basal expression levels of METTL3, METTL14, and VHL in your cell lines. 3. Consider Genetic Background: The genetic background of the cell lines may influence their sensitivity to on- and off-target effects. |
Quantitative Data Summary
The following table summarizes the key quantitative data for WD6305.
| Parameter | Value | Cell Line | Reference |
| DC50 for METTL3 | 140 nM | Mono-Mac-6 | [3] |
| DC50 for METTL14 | 194 nM | Mono-Mac-6 | [3] |
| Dmax for METTL3 | 91.9% | Mono-Mac-6 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on- and potential off-target effects of this compound.
1. Western Blotting for METTL3/METTL14 Degradation
-
Objective: To confirm the dose-dependent degradation of the target proteins.
-
Methodology:
-
Seed cells (e.g., Mono-Mac-6) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 20-5000 nM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
-
2. Global Proteomics for Off-Target Identification
-
Objective: To identify unintended protein degradation targets of this compound.
-
Methodology:
-
Treat cells with this compound at a concentration that gives maximal METTL3/14 degradation (e.g., 5x DC50) and a vehicle control for 24 hours.
-
Harvest and lyse the cells, and prepare protein extracts.
-
Perform protein digestion (e.g., using trypsin) to generate peptides.
-
Label peptides with tandem mass tags (TMT) or use a label-free quantification approach.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins with significantly reduced levels.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to METTL3/14 degradation.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying potential off-target effects of this compound.
References
interpreting unexpected results in WD6305 TFA experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in Transcription Factor Activation (TFA) experiments involving the compound WD6305.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with WD6305 in a TFY activity reporter assay?
A1: WD6305 is a potent inhibitor of the upstream Kinase X (KX). In the established signaling pathway, activated KX phosphorylates and activates Transcription Factor Y (TFY), leading to the transcription of its target genes. Therefore, treatment with WD6305 is expected to decrease the phosphorylation of TFY, thereby reducing its transcriptional activity. This should result in a dose-dependent decrease in the reporter signal (e.g., luciferase activity) in a TFY activity reporter assay.
Q2: My control (vehicle-treated) cells show very low TFY activity. What could be the issue?
A2: Low basal activity in control cells can be due to several factors:
-
Cell Health: Ensure cells are healthy, within a low passage number, and not confluent, as stressed or overly dense cells may exhibit altered signaling.
-
Serum Starvation: For many pathways, serum starvation is required to lower basal activity before stimulation. Ensure the duration of serum starvation is optimal for your cell type.
-
Stimulation Conditions: The concentration or duration of the stimulus used to activate the KX-TFY pathway may be suboptimal. A dose-response and time-course experiment for the stimulus is recommended.
Q3: I am observing high variability between my replicates. What are the common causes?
A3: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of compound or reagents. Use calibrated pipettes.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and careful seeding.
-
Well-to-Well Contamination: Be cautious to avoid cross-contamination between wells during media changes or reagent addition.
-
Inconsistent Transfection Efficiency: If using a transiently transfected reporter construct, variations in transfection efficiency can be a major source of variability. Consider using a co-transfected internal control (e.g., Renilla luciferase) to normalize the results.
Troubleshooting Guide: Unexpected Results
This section addresses specific unexpected outcomes when using WD6305 in a TFY reporter assay.
Issue 1: No change in TFY activity after WD6305 treatment.
If WD6305 does not inhibit TFY activity as expected, consider the following possibilities and troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Inactivity | Verify the integrity and concentration of your WD6305 stock. If possible, use a fresh batch or confirm its activity in an orthogonal assay (e.g., a direct kinase assay for KX). |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of WD6305 concentrations. It's possible the effective concentration is higher or lower than initially tested. |
| Cellular Permeability Issues | Confirm that WD6305 is cell-permeable in your specific cell line. If not, consider using a different delivery method or a cell-permeable analog. |
| Alternative Signaling Pathways | The stimulus you are using might be activating TFY through a pathway that is independent of KX. Consider using a more specific stimulus for the KX-TFY axis or using pathway-specific inhibitors to confirm the signaling route. |
Hypothetical Data: Dose-Response Experiment for WD6305
| WD6305 Concentration (nM) | Normalized TFY Activity (RLU) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.95 | 0.07 |
| 10 | 0.52 | 0.05 |
| 100 | 0.15 | 0.02 |
| 1000 | 0.12 | 0.03 |
Issue 2: An increase in TFY activity is observed with WD6305 treatment.
An increase in the reporter signal is a significant and unexpected result that points to more complex biological or experimental issues.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Off-Target Effects | WD6305 may have off-target effects, inhibiting a negative regulator of the TFY pathway or activating a parallel pathway that also leads to TFY activation. Consider performing a broader kinase screen or using RNAi to knockdown KX to confirm the on-target effect. |
| Cellular Stress Response | High concentrations of WD6305 might be inducing a cellular stress response, which can non-specifically activate various transcription factors, including TFY. Assess cell viability (e.g., with an MTT or LDH assay) in parallel with your reporter assay. |
| Assay Interference | The compound may directly interfere with the reporter enzyme (e.g., luciferase). Run a control experiment with the purified reporter enzyme and WD6305 in a cell-free system to test for direct inhibition or activation. |
Experimental Protocols & Visualizations
Protocol: Dual-Luciferase Reporter Assay for TFY Activity
-
Cell Seeding: Seed 24-well plates with your chosen cell line at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TFY-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, replace the medium with serum-free medium and add WD6305 at the desired concentrations. Incubate for the desired duration (e.g., 1-2 hours).
-
Stimulation: Add the stimulus (e.g., a growth factor) to activate the KX-TFY signaling pathway.
-
Lysis: After the appropriate stimulation time, wash the cells with PBS and lyse them using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Luminometry: Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Caption: Dual-luciferase experimental workflow.
Hypothetical Signaling Pathway: KX-TFY
The following diagram illustrates the proposed signaling pathway where WD6305 acts.
Caption: Proposed signaling pathway for WD6305.
Technical Support Center: Optimizing WD6305 TFA Dosage for In Vivo Mouse Models
Welcome to the technical support center for the use of WD6305 TFA in in vivo mouse models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that targets the METTL3-METTL14 methyltransferase complex for degradation.[1][2] It is a VHL-based PROTAC, meaning it utilizes the Von Hippel-Lindau E3 ubiquitin ligase to tag the METTL3-METTL14 complex for proteasomal degradation. By degrading this complex, this compound inhibits N6-methyladenosine (m6A) RNA modification, which has been shown to suppress the proliferation of acute myeloid leukemia (AML) cells and promote apoptosis.[1][2]
Q2: What is the recommended starting dosage for this compound in mice?
As of the latest available information, specific in vivo dosage recommendations for this compound in mouse models have not been formally published. However, based on in vivo studies of other PROTACs, a starting dose-range finding study is recommended. For some PROTACs, dosages have ranged from 10 mg/kg to 100 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).[3] A thorough dose-escalation study is crucial to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific mouse model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility. Therefore, a suitable formulation is necessary for in vivo delivery. Common strategies for formulating poorly soluble compounds like PROTACs for in vivo use include:
-
Solvent/Co-solvent systems: this compound is soluble in DMSO. A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can enhance the solubility and bioavailability of PROTACs.
-
Polymeric micelles or amorphous solid dispersions: These are advanced formulation techniques that can improve the solubility and stability of poorly soluble compounds.
It is critical to perform small-scale formulation tests to ensure the stability and homogeneity of the final preparation before administering it to animals.
Q4: What are the common challenges encountered when working with PROTACs in vivo?
Researchers may encounter several challenges when working with PROTACs like this compound in vivo:
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Poor Pharmacokinetics: PROTACs are large molecules that often exhibit rapid clearance and low oral bioavailability.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex, leading to reduced degradation. This results in a bell-shaped dose-response curve.
-
In Vitro-In Vivo Disconnect: Potent in vitro degradation does not always translate to in vivo efficacy due to factors like poor exposure, metabolic instability, or off-target effects.
-
Toxicity: Off-target effects or on-target toxicities in normal tissues can limit the therapeutic window.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or low target degradation observed in vivo. | Insufficient drug exposure: The dose may be too low, or the formulation may not be providing adequate bioavailability. | 1. Increase the dose in a stepwise manner. 2. Optimize the formulation to improve solubility and absorption. 3. Consider a different route of administration (e.g., i.v. instead of i.p.). 4. Perform pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound. |
| "Hook Effect": The administered dose is too high, leading to the formation of non-productive binary complexes. | 1. Perform a dose-response study with a wide range of concentrations, including lower doses than initially tested. 2. Analyze target degradation at multiple time points after administration. | |
| Metabolic instability: The PROTAC may be rapidly metabolized in vivo into inactive forms. | 1. Conduct in vitro metabolic stability assays (e.g., with liver microsomes). 2. If instability is confirmed, medicinal chemistry efforts may be needed to modify the PROTAC structure. | |
| High variability in response between animals. | Inconsistent formulation: The drug may not be uniformly suspended or dissolved in the vehicle. | 1. Ensure the formulation protocol is strictly followed and that the final mixture is homogenous before each injection. 2. Prepare fresh formulations for each experiment. |
| Variable drug administration: Inaccurate dosing or injection technique. | 1. Ensure all personnel are properly trained in the administration technique. 2. Use appropriate and calibrated equipment for dosing. | |
| Observed toxicity or adverse effects. | On-target toxicity: The degradation of METTL3-METTL14 in normal tissues is causing adverse effects. | 1. Reduce the dose and/or the frequency of administration. 2. Monitor animals closely for clinical signs of toxicity. 3. Consider using a tissue-specific delivery system if available. |
| Off-target toxicity: The PROTAC is affecting other proteins or pathways. | 1. Perform in vitro profiling to assess the selectivity of this compound. 2. If off-target effects are suspected, a different PROTAC with a different E3 ligase binder or target-binding moiety may be necessary. |
Data Summary
In Vitro Activity of WD6305
| Cell Line | DC50 (METTL3) | DC50 (METTL14) | Assay Conditions | Reference |
| Mono-Mac-6 | 140 nM | 194 nM | 24-hour treatment | [4] |
DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose-Range Finding Study
-
Animal Model: Select a suitable mouse model for your study (e.g., AML xenograft model).
-
Formulation Preparation:
-
Dissolve this compound in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle (e.g., 10% Tween 80, 20% PEG300 in saline).
-
Slowly add the DMSO/WD6305 TFA solution to the vehicle while vortexing to create a homogenous suspension.
-
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg).
-
Administer the formulation via the chosen route (e.g., i.p. injection).
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood and tissue samples at various time points after the final dose to assess target degradation (pharmacodynamics) and drug concentration (pharmacokinetics).
-
-
Endpoint Analysis:
-
Analyze target protein levels in tumor and/or relevant tissues using methods like Western Blot or immunohistochemistry.
-
Measure tumor volume and/or other efficacy endpoints.
-
Visualizations
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Troubleshooting logic for unexpected in vivo results.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 3. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent METTL3 Degradation with WD6305 TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent METTL3 degradation when using WD6305 TFA. The following troubleshooting guides and FAQs are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex.[1][2][3] It functions by simultaneously binding to METTL3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the METTL3-METTL14 complex by the proteasome.[4][5][6] This targeted protein degradation approach offers a powerful tool for studying the roles of METTL3 and METTL14 in various biological processes, including acute myeloid leukemia (AML).[4][7]
Q2: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound should result in a dose-dependent decrease in METTL3 and METTL14 protein levels.[1][2] In cancer cell lines like Mono-Mac-6, this degradation leads to the inhibition of m6A modification, reduced cell proliferation, and induction of apoptosis, which can be observed by an increase in cleaved caspase-3 and PARP levels.[1][2][4]
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3] When preparing solutions, ensure the compound is fully dissolved; ultrasonic baths can be used to aid dissolution.[3]
Troubleshooting Guide for Inconsistent METTL3 Degradation
Experiencing variability in METTL3 degradation can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues.
Section 1: Initial Checks and Common Pitfalls
Q4: I am not observing any METTL3 degradation. Where should I start troubleshooting?
Start by verifying the basics of your experimental setup.
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Compound Integrity: Confirm the proper storage and handling of your this compound stock.[1] Consider preparing a fresh stock solution from the powder.
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Cell Line Expressing METTL3: Ensure your cell line expresses detectable levels of METTL3. You can verify this with a baseline Western Blot or by checking protein expression databases.[8]
-
Positive Control: Include a positive control cell line known to be sensitive to this compound, such as MOLM-13 or Mono-Mac-6 cells.[7]
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Western Blot Protocol: Review your Western Blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation.[8][9][10]
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistency often points to variability in experimental conditions.
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Cell Density and Health: Changes in cell confluency can alter the expression of various proteins, potentially affecting the cellular machinery required for PROTAC-mediated degradation.[11] Aim for consistent cell density at the time of treatment.
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Treatment Duration and Concentration: Ensure precise and consistent treatment times and concentrations of this compound across all experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.
Section 2: Optimizing Experimental Parameters
Q6: I see some degradation, but it's less than expected. How can I improve the degradation efficiency?
If degradation is suboptimal, you may need to optimize your experimental parameters.
-
Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 20-5000 nM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal concentration and duration for your specific cell line.[1][2]
-
Cellular Ubiquitination Machinery: The efficiency of PROTACs depends on the cellular ubiquitin-proteasome system (UPS).[6] Ensure your cells are healthy and not under stress, which could impact UPS function.
-
Ternary Complex Formation: Inefficient formation of the METTL3-WD6305-E3 ligase ternary complex can limit degradation. While direct measurement is complex, ensuring optimal concentrations of the degrader is a key step.[12]
Q7: Could alternative splicing of METTL3 be affecting my results?
It is a possibility. Some cell lines can express alternative splice variants of METTL3, which may not be recognized by certain antibodies or may be resistant to degradation.[13] If you suspect this, consider using an antibody that targets a different epitope of the METTL3 protein.[13]
Quantitative Data Summary
The following tables summarize the reported quantitative data for WD6305 and its trifluoroacetate salt (TFA) form.
| Compound | Cell Line | DC50 (METTL3) | DC50 (METTL14) | Dmax (METTL3) | Treatment Duration | Reference |
| WD6305 | Mono-Mac-6 | 140 nM | 194 nM | 91.9% | 24 hours | [1][2] |
| WD6305 | MOLM-13 | Not specified | Not specified | ~60% | 24 hours | [14] |
| PROTAC 30 | KASUMI-1 | Not specified | Not specified | ~70% | 24 hours | [14] |
| Compound | Cell Line | Effect | Concentration/Duration | Reference |
| WD6305 | Mono-Mac-6 | Decreased m6A/polyA mRNA ratio | 0.5-10 µM / 48 hours | [1] |
| WD6305 | Mono-Mac-6 | Induced apoptosis | 0.5-10 µM / 48 hours | [1] |
| AF151 | MOLM-13 | IC50 = 0.45 µM | Not specified | [15] |
| WD6305 | MOLM-13 | IC50 = 0.78 µM | Not specified | [15] |
Experimental Protocols
Western Blot for METTL3 Degradation
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound at various concentrations and for different durations.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.[8]
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against METTL3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Ubiquitination Assay
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Boil the lysates for 10 minutes.
-
-
Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysates with an anti-METTL3 antibody and protein A/G beads overnight at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blot:
-
Perform a Western Blot on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated METTL3.
-
Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a consistent density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A New Protein Degrader Targeting the METTL3-METTL14 Complex Has Arrived! – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 5. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. excelra.com [excelra.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 13. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
stability of WD6305 TFA in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of WD6305 TFA in various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that targets the METTL3-METTL14 complex for degradation.[1][2][3][4] It is the trifluoroacetic acid (TFA) salt of the active molecule. By inducing the degradation of METTL3 and METTL14, this compound inhibits m6A modification of RNA, which in turn inhibits the proliferation of acute myeloid leukemia (AML) cells and promotes apoptosis.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions.
| Format | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | - | Keep sealed and away from moisture.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Keep sealed and away from moisture. Avoid repeated freeze-thaw cycles.[2][5] |
| Stock Solution | -80°C | Up to 6 months | Keep sealed and away from moisture. Avoid repeated freeze-thaw cycles.[2][5] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][2] To prepare a stock solution, follow these steps:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution, you would add 81.5 µL of DMSO to 1 mg of this compound.
-
To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
Troubleshooting Guide
Q1: I am observing lower than expected activity of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to reduced activity. Consider the following troubleshooting steps:
-
Improper Storage: Verify that the solid compound and stock solutions have been stored according to the recommendations (see FAQ 2). Exposure to moisture or elevated temperatures can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the compound. It is highly recommended to prepare single-use aliquots.[2]
-
Precipitation in Media: this compound may precipitate in aqueous solutions like cell culture media. When diluting your stock solution, add it to the media with gentle mixing. Visually inspect the media for any signs of precipitation.
-
Adsorption to Plastics: Like many hydrophobic molecules, this compound may adsorb to certain types of plastic labware. Using low-retention plasticware may help mitigate this issue.
Q2: My stock solution of this compound appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation in your stock solution can indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try warming the solution to 37°C and using an ultrasonic bath to facilitate dissolution.[1][2]
-
Low Solubility in the Chosen Solvent: While soluble in DMSO, if a different solvent was used, the concentration may have exceeded its solubility limit.
-
Degradation: Over time, the compound may degrade, leading to the formation of insoluble byproducts. If the solution has been stored for an extended period or handled improperly, it may be necessary to use a fresh vial of the compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method to assess the stability of this compound in different buffer systems at various temperatures.
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the desired aqueous buffers (e.g., PBS at pH 7.4, citrate buffer at pH 5.0) to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect on the experiment.
-
-
Incubation:
-
Aliquot the test solutions into separate vials for each time point.
-
Incubate the vials at the desired temperatures (e.g., room temperature, 37°C). Protect from light if light sensitivity is a concern.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Immediately quench any potential degradation by freezing the sample at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of WD6305 TFA in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of WD6305 TFA in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
WD6305 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the METTL3-METTL14 complex. By degrading this complex, WD6305 inhibits N6-methyladenosine (m6A) modification of RNA, which in turn affects various signaling pathways related to cell proliferation and development. In cancer cells, such as acute myeloid leukemia (AML) cells, this leads to the induction of apoptosis. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which can contribute to cytotoxicity.
Q2: My primary cells are dying after treatment with this compound. What are the potential causes?
There are two primary sources of cytotoxicity when using this compound in primary cells:
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TFA Salt-Induced Cytotoxicity: Trifluoroacetic acid (TFA) is often used in the purification of synthetic molecules and can be toxic to cells, especially sensitive primary cells. This toxicity is independent of the pharmacological activity of WD6305.
-
On-Target and Off-Target Cytotoxicity of WD6305: As a PROTAC, WD6305 is designed to induce degradation of specific proteins. While its primary target is the METTL3-METTL14 complex, there could be on-target effects in primary cells that lead to apoptosis or off-target degradation of other essential proteins, causing cellular stress and death. Pomalidomide-based PROTACs, for instance, have been reported to induce the degradation of other zinc-finger proteins.
Q3: How can I determine if the cytotoxicity I'm observing is from the TFA salt or the WD6305 molecule itself?
To distinguish between TFA-induced and compound-specific cytotoxicity, you can perform a control experiment using a TFA salt solution (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your this compound experiment. If you observe similar levels of cytotoxicity in the TFA salt control, it is likely that the TFA is a significant contributor.
Q4: What are the immediate steps I can take to reduce cytotoxicity?
-
Optimize Concentration and Incubation Time: Start by performing a dose-response and time-course experiment to find the lowest effective concentration of this compound and the shortest incubation time required to achieve the desired biological effect.
-
Counter-ion Exchange: A highly effective method is to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate. This can significantly reduce the non-specific cytotoxicity.
-
Thorough Washing: After treating the cells with this compound for the desired time, ensure to thoroughly wash the cells with fresh, pre-warmed culture medium to remove any residual compound and TFA.
Q5: Are there any special considerations for handling primary cells in these experiments?
Yes, primary cells are generally more sensitive than immortalized cell lines. Here are some key considerations:
-
Gentle Handling: Avoid harsh pipetting and centrifugation.
-
Optimal Seeding Density: Ensure cells are seeded at the recommended density to promote healthy growth and attachment.
-
Appropriate Culture Conditions: Use the recommended medium, supplements, and culture vessels. Some primary cells may require specific matrix coatings for proper adherence.
-
Thawing Protocol: Follow a rapid thawing protocol and slowly add pre-warmed medium to the cells to avoid osmotic shock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death immediately after adding this compound | 1. TFA salt toxicity. 2. Solvent toxicity (e.g., DMSO). 3. Incorrect compound concentration. | 1. Perform a TFA salt control experiment. If toxicity is observed, proceed with counter-ion exchange of your this compound stock. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your primary cells (typically <0.1%). 3. Verify the dilution calculations and perform a dose-response experiment to determine the optimal concentration. |
| Gradual increase in cell death over time | 1. On-target cytotoxicity of WD6305 in primary cells. 2. Off-target effects of the PROTAC molecule. 3. Sub-optimal cell culture conditions. | 1. This may be an expected outcome depending on the role of the METTL3-METTL14 complex in your specific primary cell type. Consider reducing the incubation time or concentration. 2. Investigate potential off-target effects by assessing the degradation of other known off-target proteins of similar PROTACs. 3. Ensure the cell culture medium is fresh, pH is stable, and there is no contamination. |
| Cells detach from the culture surface after treatment | 1. Cytotoxicity leading to apoptosis and detachment. 2. Inadequate attachment of cells prior to treatment. 3. Compound interfering with cell adhesion molecules. | 1. Assess apoptosis using methods like Annexin V staining. If apoptosis is confirmed, this may be an on-target effect. 2. Ensure cells are well-attached and have formed a healthy monolayer before adding the compound. For some primary cells, a coating matrix is essential. 3. This is less common but possible. If other causes are ruled out, investigate the effect of WD6305 on cell adhesion pathways. |
| Inconsistent results between experiments | 1. Variability in primary cell lots. 2. Inconsistent compound preparation. 3. Slight variations in experimental conditions. | 1. Use primary cells from the same lot for a set of experiments to minimize biological variability. 2. Prepare a large stock solution of this compound and aliquot it for single use to ensure consistent concentration. 3. Maintain strict consistency in all experimental steps, including cell seeding density, incubation times, and washing procedures. |
Experimental Protocols
Protocol 1: Assessing TFA Salt Cytotoxicity
Objective: To determine the concentration-dependent effect of TFA on the viability of your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Sodium trifluoroacetate (NaTFA)
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Prepare NaTFA Stock Solution: Prepare a stock solution of NaTFA in your complete cell culture medium. The concentration should be high enough to perform serial dilutions.
-
Seed Cells: Seed your primary cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a serial dilution of the NaTFA stock solution in fresh culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of NaTFA. Include a vehicle control (medium only).
-
Incubate: Incubate the cells for a duration relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's protocol.
-
Analyze Data: Plot the cell viability against the NaTFA concentration to generate a dose-response curve and determine the cytotoxic concentrations of TFA for your specific primary cells.
Protocol 2: TFA/HCl Counter-ion Exchange
Objective: To replace the TFA counter-ion of this compound with the more biocompatible hydrochloride (HCl) ion.
Materials:
-
This compound
-
Distilled water
-
100 mM HCl solution
-
Lyophilizer
Methodology:
-
Dissolve the Compound: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.
-
Add HCl: Add the 100 mM HCl solution to the dissolved compound to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubate: Allow the solution to stand at room temperature for at least one minute.
-
Freeze: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat (Optional but Recommended): To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing two more times.
-
Final Product: The final lyophilized powder will be WD6305 HCl. Re-dissolve in an appropriate solvent (e.g., DMSO) for your experiments.
Visualizations
Technical Support Center: Addressing Variability in m6A Quantification Assays
Welcome to the technical support center for N6-methyladenosine (m6A) quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability in their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common methods for m6A quantification and what are their primary applications?
There are several methods to detect and quantify m6A, each with its own advantages and limitations. The choice of method often depends on the specific research question, such as whether global m6A levels or the methylation status of specific sites are of interest.[1][2]
| Method | Principle | Primary Application | Key Advantages | Key Limitations |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry | Absolute quantification of global m6A levels | Gold standard for accuracy and sensitivity; provides absolute quantification.[1][3][4] | Requires specialized equipment; does not provide information on m6A location.[1][2] |
| m6A ELISA | Enzyme-linked immunosorbent assay | Relative quantification of global m6A levels | Fast, cost-effective, and high-throughput; requires small amounts of RNA.[5][6][7][8] | Antibody-dependent; provides relative quantification.[7] |
| MeRIP-qPCR/m6A-seq | m6A-specific antibody immunoprecipitation followed by qPCR or sequencing | Identification and quantification of m6A in specific transcripts (MeRIP-qPCR) or transcriptome-wide (m6A-seq).[9] | Allows for the study of m6A in specific genes or across the entire transcriptome. | Can be prone to antibody-related variability and background noise.[2][10] |
| SCARLET | Site-specific cleavage and radioactive-labeling followed by ligation-assisted and thin-layer chromatography | Accurate quantification of m6A at a specific site | Considered a "gold standard" for determining m6A stoichiometry at individual sites.[1][11] | Laborious and requires the use of radioactive isotopes.[1] |
Sample Preparation & Quality Control
Q2: How critical is RNA quality for m6A quantification assays?
RNA quality is paramount for reliable m6A quantification. The hydroxyl group at the 2' position of the ribonucleotide makes RNA susceptible to degradation.[6]
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Recommendation: Always use freshly harvested specimens for RNA extraction. If immediate use is not possible, store samples in single-use aliquots at -80°C.[6] A 260/280 ratio of 1.9-2.1 is indicative of pure RNA.[6] It is also recommended to check RNA integrity using a Bioanalyzer.
Q3: Can DNA contamination affect my m6A quantification results?
Yes, DNA contamination can lead to inaccurate results as some anti-m6A antibodies may also recognize m6A in single-stranded DNA.
-
Troubleshooting Tip: Incorporate DNase treatment into your RNA extraction protocol to minimize DNA contamination.[6]
Antibody-Based Assays (ELISA & MeRIP)
Q4: My m6A ELISA is showing high background. What could be the cause?
High background in an m6A ELISA can stem from several factors, including non-specific binding of the primary antibody.[12]
-
Troubleshooting Tip: To reduce non-specific binding, consider using a blocking reagent, such as total RNA from a yeast strain lacking m6A (e.g., ime4Δ), during the primary antibody incubation step.[5][12]
Q5: How do I choose the right anti-m6A antibody for my MeRIP-seq experiment?
The choice of antibody is a critical factor for the success of MeRIP-seq experiments.[13] Different antibodies can have varying performance based on the amount of input RNA.[13]
| Input RNA Amount | Recommended Antibody (Example) | Recommended Concentration |
| High (e.g., 15 µg total RNA) | Millipore (ABE572, MABE1006) | 5 µg |
| Low | Cell Signaling Technology (CST #56593) | 1.25 µg |
Note: This table is based on a specific study and serves as a guideline. It is always recommended to validate the antibody for your specific experimental conditions.[13]
Q6: My MeRIP-qPCR results show low enrichment of my positive control. What should I do?
Low enrichment in MeRIP-qPCR can be due to several factors, from inefficient immunoprecipitation to issues with the qPCR itself.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enrichment in MeRIP-qPCR.
Data Analysis & Interpretation
Q7: The reproducibility of my MeRIP-seq replicates is poor. What are the common sources of variability?
Poor reproducibility in MeRIP-seq is a known challenge, with m6A peak overlap between studies varying from approximately 30% to 60%, even within the same cell type.[10][14] Variability can arise from both technical and biological factors.
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Technical Variability: This can be introduced during immunoprecipitation, library preparation, and sequencing.[15] Using a multiplexed approach like m6A-seq2 can help reduce batch-induced variability.[16]
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Biological Variability: m6A levels can differ between cell types and under various conditions.[17][18]
Q8: How can I normalize my m6A quantification data?
Proper normalization is crucial for accurate interpretation of m6A data. For sequencing-based methods, it's important to account for differences in gene expression.[10] Several computational tools are available for the analysis and normalization of m6A omics data.[19]
-
Normalization Strategy:
Caption: Data analysis workflow for MeRIP-seq normalization.
Experimental Protocols
Protocol 1: Global m6A Quantification using LC-MS/MS
This protocol provides a method for the absolute quantification of m6A levels in mRNA.[20][21][22]
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mRNA Isolation: Isolate total RNA from cells or tissues and enrich for mRNA using oligo(dT) magnetic beads.[3][4]
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RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.[4][20][21]
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LC-MS/MS Analysis: Separate and quantify the nucleosides (adenosine and m6A) using liquid chromatography-mass spectrometry.[20][21]
-
Data Analysis: Create a standard curve using known concentrations of adenosine and m6A to calculate the absolute amount of m6A in the sample.[20][21]
Protocol 2: m6A-ELISA for Relative Quantification
This protocol is a simplified method for determining the relative levels of m6A in mRNA populations.[5][7]
-
RNA Binding: Bind 100-300 ng of total RNA to the wells of a 96-well microplate using an RNA high binding solution.[23]
-
Antibody Incubation: Incubate the bound RNA with a specific anti-m6A capture antibody.[6]
-
Detection: Add a secondary, HRP-conjugated antibody for colorimetric detection.[12]
-
Signal Measurement: Measure the absorbance at 450 nm and calculate the relative m6A levels based on a standard curve generated with a positive control.[24][25]
Protocol 3: MeRIP for m6A Site-Specific Analysis
This protocol outlines the key steps for methylated RNA immunoprecipitation.[26]
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RNA Fragmentation: Fragment 5 µg of mRNA or 300 µg of total RNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody coupled to magnetic beads.[2]
-
Washing: Perform stringent wash steps to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments.
-
Downstream Analysis: The eluted RNA can be used for qPCR to analyze specific transcripts or for library preparation and high-throughput sequencing (m6A-seq).[26]
-
MeRIP Workflow:
References
- 1. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 2. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 5. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 6. epigentek.com [epigentek.com]
- 7. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. biorxiv.org [biorxiv.org]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. researchgate.net [researchgate.net]
- 15. Genetic Analyses Support the Contribution of mRNA N6-methyladenosine (m6A) Modification to Human Disease Heritability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m6A-express: uncovering complex and condition-specific m6A regulation of gene expression | Nucleic Acids Research | Oxford Academic [academic.oup.com]
- 19. GitHub - ZW-xjtlu/OmixM6A: Site calling, classification and normalization for quantitative m6A data. [github.com]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m6A RNA Methylation Assay Kit (Colorimetric), Research Kits - Epigenetics [epigenhub.com]
- 24. epigentek.com [epigentek.com]
- 25. m.youtube.com [m.youtube.com]
- 26. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for VHL-based PROTACs like WD6305 TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with VHL-based Proteolysis Targeting Chimeras (PROTACs), with a focus on compounds like WD6305 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VHL-based PROTAC like this compound?
A VHL-based PROTAC is a heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate a specific target protein.[1][2][3][4] It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that binds to the protein of interest (POI), and a linker connecting these two ligands.[1][2] The PROTAC brings the target protein into close proximity with the VHL E3 ligase, forming a ternary complex.[1][5] This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1][2][4] this compound is a potent and selective PROTAC that targets the METTL3-METTL14 complex for degradation by recruiting the VHL E3 ligase.[6][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WD6305 | METTL3-METTL14 PROTAC | Probechem Biochemicals [probechem.com]
- 10. WD6305|COA [dcchemicals.com]
Validation & Comparative
On-Target Efficacy of WD6305 TFA: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the on-target effects of WD6305 TFA, a potent PROTAC degrader of the METTL3-METTL14 complex. This guide provides a comparative analysis with other METTL3 targeting compounds, supported by experimental data and detailed protocols.
This compound has emerged as a significant chemical tool for studying the biological functions of the METTL3-METTL14 methyltransferase complex, a key player in N6-methyladenosine (m6A) RNA modification. As a proteolysis-targeting chimera (PROTAC), this compound induces the degradation of both METTL3 and METTL14, offering a distinct mechanism of action compared to traditional small molecule inhibitors.[1][2] This guide presents a comprehensive overview of the on-target effects of this compound, comparing its performance with its parent inhibitor, UZH2, and another notable METTL3 inhibitor, STM2457.
Comparative Analysis of On-Target Activity
The efficacy of this compound and other METTL3-targeting compounds has been evaluated across various acute myeloid leukemia (AML) cell lines. The data presented below summarizes key performance metrics, including degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50).
| Compound | Target(s) | Assay Type | Cell Line | DC50 / IC50 (nM) | Dmax (%) | Reference |
| This compound | METTL3 Degradation | Western Blot | Mono-Mac-6 | 140 | 91.9 | [2] |
| METTL14 Degradation | Western Blot | Mono-Mac-6 | 194 | Not Reported | [2] | |
| UZH2 | METTL3 Inhibition | Biochemical Assay | - | 5 | Not Applicable | |
| STM2457 | METTL3 Inhibition | Biochemical Assay | - | 16.9 | Not Applicable |
Table 1: Comparative On-Target Activity of METTL3-Targeting Compounds. This table summarizes the reported degradation and inhibition potencies of this compound, UZH2, and STM2457.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are generalized protocols for the key experiments cited in the validation of this compound's on-target effects. For specific parameters, it is recommended to consult the supplementary information of the primary research articles.
Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed AML cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Protein Degradation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.
m6A RNA Quantification
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
mRNA Purification: Enrich for mRNA using oligo(dT) magnetic beads.
-
RNA Digestion: Digest the mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine (A) and N6-methyladenosine (m6A).
-
Data Analysis: Calculate the m6A/A ratio for each sample.
Apoptosis Assay (Cleaved Caspase-3 and PARP Detection)
-
Cell Preparation: Harvest treated and control cells and wash them with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against cleaved caspase-3 and cleaved PARP.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells positive for cleaved caspase-3 and/or cleaved PARP.
Conclusion
This compound is a potent and effective PROTAC degrader of the METTL3-METTL14 complex. Its ability to induce the degradation of its targets provides a powerful tool for studying the consequences of METTL3/14 loss of function, which is distinct from the catalytic inhibition offered by small molecules like UZH2 and STM2457. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the role of m6A methylation in health and disease.
References
Protein Degradation vs. Inhibition: A Superior Strategy for Targeting METTL3
A Comparative Guide for Researchers and Drug Development Professionals
The methyltransferase-like 3 (METTL3) protein, a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, has emerged as a critical therapeutic target in various diseases, particularly in oncology. While small molecule inhibitors have been developed to block its catalytic activity, a newer and more potent strategy, targeted protein degradation, has shown significant advantages. This guide provides an objective comparison of METTL3 protein degradation and inhibition, supported by experimental data, detailed protocols, and pathway visualizations to inform research and drug development decisions.
Executive Summary: Degradation Outperforms Inhibition
Targeted protein degradation, primarily through the use of Proteolysis Targeting Chimeras (PROTACs), offers a more comprehensive and sustained approach to neutralizing METTL3 compared to traditional inhibition. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism not only ablates the catalytic function of METTL3 but also eliminates its non-catalytic scaffolding roles, resulting in a more profound and durable biological response.
Quantitative Comparison: Degraders vs. Inhibitors
Experimental data from studies on various cancer cell lines, particularly in Acute Myeloid Leukemia (AML), consistently demonstrate the superior potency of METTL3 degraders over their inhibitor counterparts.
| Compound Class | Compound Name | Target | Cell Line | Potency Metric | Value | Reference |
| Degrader | WD6305 | METTL3-METTL14 | Mono-Mac-6 | DC50 (METTL3) | 140 nM | [1][2] |
| Mono-Mac-6 | DC50 (METTL14) | 194 nM | [1][2] | |||
| AF151 | METTL3 | MOLM-13 | DC50 | 430 nM | [3] | |
| ZW30441 (4j) | METTL3-METTL14 | MV4-11 | DC50 (METTL3) | 0.44 µM | [4] | |
| MV4-11 | DC50 (METTL14) | 0.13 µM | [4] | |||
| Inhibitor | STM2457 | METTL3 | MOLM-13 | IC50 (Viability) | 1.82 µM | [5] |
| UZH2 | METTL3 | MOLM-13 | EC50 (Viability) | Micromolar range | [4] |
| Compound Class | Compound Name | Cell Line | Assay | Outcome | Reference |
| Degrader | WD6305 | Mono-Mac-6 | Cell Viability | More potent inhibition of proliferation than parent inhibitor | [6] |
| Mono-Mac-6 | Apoptosis | More effective induction of apoptosis than parent inhibitor | [6] | ||
| AF151 | MOLM-13 | Cell Viability | IC50 = 0.45 µM (fourfold more efficient than STM2457) | [5] | |
| MOLM-13 | m6A Quantification | More pronounced reduction in m6A levels than STM2457 | [5] | ||
| Inhibitor | STM2457 | AML Cell Lines | Cell Viability | Dose-dependent reduction in cell viability | [3] |
| AML Cell Lines | Apoptosis | Increase in apoptosis | [3] |
Key Advantages of METTL3 Degradation
-
Complete Protein Removal: Degradation eliminates both the catalytic and non-catalytic functions of METTL3.[7] METTL3 has been reported to have functions independent of its methyltransferase activity, which would be unaffected by inhibitors.
-
Enhanced Potency: As evidenced by the lower DC50 and IC50 values, degraders are often more potent than inhibitors in cellular assays.[5]
-
Sustained Duration of Action: The effects of degradation can be more durable than inhibition, as the cell must resynthesize the target protein.
-
Overcoming Resistance: Degradation can be effective against mutations that confer resistance to inhibitors by altering the active site.
-
Improved Selectivity: By engaging specific E3 ligases, PROTACs can offer an additional layer of selectivity.
Signaling Pathways and Experimental Workflows
To understand the impact of METTL3 targeting, it is crucial to visualize the relevant biological pathways and the experimental approaches used to assess the efficacy of degraders and inhibitors.
Caption: METTL3-mediated m6A modification of target mRNAs, recognized by readers like YTHDF1, promotes translation of oncoproteins, driving cancer cell proliferation, survival, and angiogenesis.
Caption: A typical experimental workflow to compare the efficacy of METTL3 degraders and inhibitors involves treating cancer cell lines and subsequently performing a panel of assays to measure protein levels, cell viability, apoptosis, and m6A methylation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed AML cells in opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the METTL3 degrader and inhibitor in culture medium.
-
Treat the cells with the compounds at various concentrations for 48-72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50/EC50 values using appropriate software (e.g., GraphPad Prism).[1][8][9]
Western Blot for METTL3/METTL14 Degradation
This technique is used to detect and quantify the levels of METTL3 and its binding partner METTL14 following treatment with a degrader or inhibitor.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-METTL3, anti-METTL14, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to the loading control.[10][11]
m6A RNA Quantification Assay
This ELISA-based assay quantifies the global levels of m6A in total RNA.
Materials:
-
Total RNA isolated from treated cells
-
EpiQuik™ m6A RNA Methylation Quantification Kit (Colorimetric or Fluorometric) (Epigentek)
-
Microplate spectrophotometer or fluorescence reader
Protocol:
-
Isolate total RNA from cells treated with the METTL3 degrader or inhibitor.
-
Bind 100-300 ng of total RNA to the assay wells.
-
Wash the wells to remove unbound RNA.
-
Sequentially add the capture antibody, detection antibody, and enhancer solution, with washing steps in between, as per the manufacturer's instructions.
-
Add the developer solution and incubate until the desired color develops.
-
Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the amount of m6A relative to the total RNA input.[12][13][14]
Apoptosis Assay (RealTime-Glo™ Annexin V)
This real-time assay measures the exposure of phosphatidylserine on the outer cell membrane, an early hallmark of apoptosis.
Materials:
-
AML cell lines
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (Promega)
-
Multimode plate reader (luminescence and fluorescence capabilities)
Protocol:
-
Seed cells in a 96-well plate as described for the cell viability assay.
-
Prepare the assay reagent according to the manufacturer's protocol.
-
Add the assay reagent and the test compounds (degrader or inhibitor) to the cells simultaneously.
-
Measure luminescence (apoptosis) and fluorescence (necrosis) at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a multimode plate reader.
-
Plot the kinetic data to observe the induction of apoptosis over time.[15][16][17]
Conclusion
The targeted degradation of METTL3 represents a paradigm shift in therapeutic strategies targeting this crucial protein. The ability of degraders to eliminate the entire protein, including its non-catalytic functions, leads to a more potent and sustained anti-cancer effect compared to traditional inhibitors. The experimental data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to assess and advance METTL3 degraders as a promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insights.opentrons.com [insights.opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 11. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. epigentek.com [epigentek.com]
- 14. youtube.com [youtube.com]
- 15. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
Comparative Analysis of WD6305 TFA: A Potent and Selective METTL3-METTL14 Degrader
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of WD6305 TFA, a potent proteolysis-targeting chimera (PROTAC) degrader of the METTL3-METTL14 complex. This analysis includes comparisons with its parent inhibitor, UZH2, and other recently developed METTL3 degraders, supported by available experimental data and detailed methodologies.
This compound has emerged as a significant chemical tool for studying the biological functions of the METTL3-METTL14 methyltransferase complex and as a potential therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[1] This guide will delve into its performance characteristics, offering a clear perspective on its standing among alternative molecules.
Mechanism of Action: Targeted Degradation of the METTL3-METTL14 Complex
WD6305 is a heterobifunctional PROTAC that orchestrates the degradation of the METTL3-METTL14 complex. It achieves this by simultaneously binding to the METTL3 protein, via a ligand derived from the METTL3 inhibitor UZH2, and to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of METTL3 and its subsequent degradation by the proteasome. As METTL14 forms a stable complex with METTL3, the degradation of METTL3 leads to the concurrent degradation of METTL14. This mechanism effectively ablates the catalytic activity of the methyltransferase complex, leading to a reduction in N6-methyladenosine (m6A) RNA modification, inhibition of cancer cell proliferation, and induction of apoptosis.[1][2]
Caption: Mechanism of Action of this compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. The data highlights the potency of these molecules in inducing the degradation of METTL3 and METTL14 and their effects on cell viability.
Table 1: Degradation Potency of METTL3/14 PROTACs
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| WD6305 | METTL3 | Mono-Mac-6 | 140 | ~91.9 | VHL | [2] |
| METTL14 | Mono-Mac-6 | 194 | - | VHL | [2] | |
| ZW30441 (4j) | METTL3 | MV4-11 | 440 | ~80 | CRBN | [3] |
| METTL14 | MV4-11 | 130 | ~65 | CRBN | [3] | |
| Errani et al. PROTAC 30 | METTL3/14 | MOLM-13 | Not Reported | ~60 | CRBN |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50/EC50 (µM) | Assay Type | Reference |
| WD6305 | Mono-Mac-6 | Not explicitly stated, but inhibits proliferation | Cell Proliferation Assay | [2] |
| ZW30441 (4j) | MOLM13 | 1.02 | Cell Viability Assay | [3] |
| MV4-11 | 2.14 | Cell Viability Assay | [3] | |
| UZH2 | - | - | - |
Note: IC50/EC50 is the concentration required to inhibit 50% of the biological activity (e.g., cell viability).
Cross-Reactivity and Selectivity Profile
While WD6305 is reported to be a selective degrader of the METTL3-METTL14 complex, comprehensive, publicly available data from broad-based screening assays like global proteomics or kinome scans to fully delineate its off-target profile is limited. The selectivity is inferred from its design, which incorporates a highly selective METTL3 inhibitor, UZH2.
In a study by Du et al., proteomic analysis of Mono-Mac-6 cells treated with WD6305 confirmed the dose-dependent and selective reduction of METTL3 and METTL14 levels.[1] However, a detailed list of other proteins affected was not provided in the primary publication.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize PROTAC degraders, based on common laboratory practices. For specific parameters, it is recommended to consult the supplementary information of the cited publications.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Western Blotting Workflow for Degradation Analysis.
-
Cell Culture and Treatment: Seed cells (e.g., Mono-Mac-6) in appropriate culture vessels and allow them to adhere or reach a desired confluency. Treat the cells with varying concentrations of the PROTAC (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (METTL3 and METTL14) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the percentage of degradation.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence, absorbance, or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 or EC50 values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Reaction Setup: In a reaction tube, combine the purified target protein (METTL3/14 complex), E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (VHL or CRBN complex), ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC of interest or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a set time to allow for the ubiquitination reaction to occur.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to ubiquitinated protein.
Conclusion
This compound is a potent and selective degrader of the METTL3-METTL14 complex, demonstrating significant promise as a chemical probe and potential therapeutic lead. Its VHL-mediated degradation mechanism effectively reduces cellular levels of both METTL3 and METTL14, leading to anti-proliferative and pro-apoptotic effects in cancer cells. While direct, comprehensive off-target profiling data remains limited, its design based on a selective inhibitor suggests a favorable selectivity profile.
Compared to other METTL3 degraders like ZW30441, which utilizes the CRBN E3 ligase, WD6305 offers an alternative and equally potent approach to target the METTL3-METTL14 complex. The choice between these degraders may be influenced by the specific E3 ligase expression and cellular context of the intended application. Further head-to-head comparative studies, including comprehensive proteomic analyses, will be invaluable in fully elucidating the relative selectivity and potential therapeutic windows of these promising molecules. The provided experimental protocols offer a foundation for researchers to independently evaluate and compare the performance of this compound and other METTL3-targeting compounds.
References
Safety Operating Guide
Safe Disposal of WD6305 TFA: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing WD6305 TFA, a potent and selective METTL3-METTL14 PROTAC degrader, adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1][2][3] The trifluoroacetic acid (TFA) component of this compound dictates stringent disposal measures due to its corrosive nature and potential environmental hazards.[4][5] This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[4][6]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves segregation, containment, and collection by certified hazardous waste personnel.
-
Segregate Waste: Isolate all waste materials contaminated with this compound. This includes:
-
Unused or expired this compound solutions.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Solvents and other reagents mixed with this compound.
-
-
Contain Liquid Waste:
-
Transfer liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with acidic and organic waste.
-
Ensure the container is kept tightly closed when not in use.[6]
-
-
Contain Solid Waste:
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "WD6305 Trifluoroacetic Acid," and any other components in the waste stream.
-
-
Storage:
-
Arrange for Disposal:
Waste Compatibility and Incompatibility
Proper segregation of chemical waste is crucial to prevent dangerous reactions. The trifluoroacetic acid in this compound is incompatible with certain substances.
| Compatible Waste Streams | Incompatible Waste Streams |
| Acidic Organic Waste | Alkaline/Basic Waste |
| Non-halogenated Solvents | Oxidizing Agents |
| Halogenated Solvents | Reducing Agents |
| Metals | |
| Amines |
This table is based on the general incompatibilities of trifluoroacetic acid.[5][6][7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
